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  • Product: 6-chloro-1-methyl-1H-indole-2-carboxylic acid
  • CAS: 680569-83-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS Number: 680569-83-9)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Complexities of Chemical Identification In the realm of chemical research, the unique Chemical Abstracts Service (CAS) number is th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Chemical Identification

In the realm of chemical research, the unique Chemical Abstracts Service (CAS) number is the definitive identifier for a specific substance. However, a notable discrepancy exists in the public domain concerning CAS number 680569-83-9. While this number is consistently used by numerous chemical suppliers to identify 6-Chloro-1-methyl-1H-indole-2-carboxylic acid , a review of certain patent literature, specifically US Patent US10849881B2, reveals its erroneous association with a different, more complex molecule intended as an autotaxin inhibitor.

This guide, intended for a scientific audience that demands precision, will proceed with the established and commercially accepted identification of CAS number 680569-83-9 as 6-Chloro-1-methyl-1H-indole-2-carboxylic acid . We acknowledge the conflicting patent literature and advise researchers to be cognizant of this discrepancy when reviewing historical patent filings. This guide is dedicated to the technical details of the correctly identified indole derivative.

Introduction and Chemical Profile

6-Chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated and N-alkylated derivative of the indole-2-carboxylic acid scaffold. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds.[2]

This guide provides a comprehensive overview of the synthesis, chemical properties, potential therapeutic applications, and relevant experimental protocols for 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.

Table 1: Physicochemical Properties of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂Sigma-Aldrich[3]
Molecular Weight 209.63 g/mol Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
InChI 1S/C10H8ClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)Sigma-Aldrich[3]
SMILES Cn1c(cc2ccc(Cl)cc12)C(O)=OSigma-Aldrich[3]

Synthesis and Purification

The synthesis of indole-2-carboxylic acids can be achieved through various methods, with the Reissert indole synthesis being a classic approach. A general and adaptable method for synthesizing indole-2-carboxylic acids involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[2][4]

General Synthetic Pathway

A plausible synthetic route to 6-Chloro-1-methyl-1H-indole-2-carboxylic acid would start from 4-chloro-2-nitrotoluene. The initial step is a condensation reaction with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an intermediate. This is followed by a reductive cyclization, often using a reducing agent like hydrazine hydrate with an iron catalyst, to form the indole ring. The final step would be the N-methylation of the indole nitrogen.

Synthesis_Pathway Start 4-Chloro-2-nitrotoluene Intermediate1 Diethyl (2-(4-chloro-2-nitrophenyl)-2-oxoethyl) oxalate Start->Intermediate1 1. Diethyl oxalate, NaOEt 2. H+ Intermediate2 6-Chloro-1H-indole-2-carboxylic acid Intermediate1->Intermediate2 Reduction (e.g., Hydrazine hydrate, Fe catalyst) FinalProduct 6-Chloro-1-methyl-1H-indole-2-carboxylic acid (CAS: 680569-83-9) Intermediate2->FinalProduct Methylation (e.g., Methyl iodide, Base)

Caption: General synthetic pathway for 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid, adapted from established procedures for similar indole derivatives.[2][4][5]

Step 1: Synthesis of 6-Chloro-1H-indole-2-carboxylic acid

  • Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-nitrotoluene and diethyl oxalate. Heat the mixture to 50-55°C for 16-18 hours.[4]

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane) to remove impurities. The aqueous phase is collected.[4]

  • Reductive Cyclization: To the aqueous phase, add an 80% hydrazine hydrate solution and an iron catalyst (e.g., ferrous hydroxide). Heat the mixture to 80-90°C for 3-4 hours. Monitor the reaction by HPLC.[4]

  • Isolation: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Purification: The crude 6-Chloro-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Methylation of 6-Chloro-1H-indole-2-carboxylic acid

  • Deprotonation: In a flask under a nitrogen atmosphere, suspend 6-Chloro-1H-indole-2-carboxylic acid in a suitable solvent such as anhydrous dimethylformamide (DMF). Add a base (e.g., sodium hydride) portion-wise at 0°C.

  • Methylation: Once the initial effervescence ceases, add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water and acidify to precipitate the product. The crude 6-Chloro-1-methyl-1H-indole-2-carboxylic acid can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

The identity and purity of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid are confirmed through various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the indole ring (chemical shifts influenced by the chloro and carboxyl groups), a singlet for the N-methyl group (around 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the nine carbon atoms of the indole ring and the carboxyl carbon (typically >160 ppm), and a signal for the N-methyl carbon.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1680-1710 cm⁻¹), and characteristic aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of a chlorine atom.

Medicinal Chemistry Applications and Biological Activity

The indole-2-carboxylic acid scaffold is a versatile starting point for the development of various therapeutic agents.[1] The introduction of substituents at the N1, C3, and C6 positions has been shown to be crucial for modulating biological activity.[6]

Potential as an HIV-1 Integrase Inhibitor

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6][7] The core structure can chelate with two magnesium ions in the active site of the integrase.[6] The 6-chloro substitution on the indole ring can enhance binding through interactions with viral DNA.[7] The N-methyl group can influence the compound's conformation and physicochemical properties.

HIV_Integrase_Inhibition Indole_Derivative 6-Chloro-1-methyl-1H-indole-2-carboxylic acid (or its derivatives) Integrase HIV-1 Integrase Active Site (with Mg²⁺ ions) Indole_Derivative->Integrase Binds and chelates Mg²⁺ Inhibition Inhibition Integration Viral DNA Integration into Host Genome Integrase->Integration Catalyzes Viral_DNA Viral DNA Viral_DNA->Integration Replication Viral Replication Integration->Replication Inhibition->Integration

Caption: Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Activity Against Trypanosoma cruzi

Indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] While the exact mechanism of action for these compounds is not fully elucidated, it has been shown to be independent of TcCYP51 inhibition, a common target for anti-trypanosomal drugs.[8] This suggests a novel mechanism of action that warrants further investigation, and 6-Chloro-1-methyl-1H-indole-2-carboxylic acid could serve as a starting point for the synthesis of new anti-Chagasic agents.

Other Potential Applications

The indole scaffold is associated with a wide range of biological activities, and derivatives of indole-2-carboxylic acid have been explored as:

  • Anticancer agents: As dual inhibitors of EGFR and CDK2.[9]

  • Anti-inflammatory agents. [10]

  • Antiviral agents (other than HIV).

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid and its derivatives, a series of in vitro and cell-based assays are necessary.

HIV-1 Integrase Inhibition Assay

A common method to evaluate the inhibition of HIV-1 integrase is a strand transfer assay.

Protocol Outline:

  • Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide), and a target DNA substrate.

  • Procedure: a. Pre-incubate the integrase enzyme with the test compound (6-Chloro-1-methyl-1H-indole-2-carboxylic acid) at various concentrations. b. Add the donor DNA to allow for the formation of the enzyme-DNA complex. c. Initiate the strand transfer reaction by adding the target DNA. d. Stop the reaction and analyze the products by gel electrophoresis or a fluorescence-based method.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Anti-Trypanosoma cruzi Assay

The activity against T. cruzi is typically assessed using a cell-based assay with infected host cells.

Protocol Outline:

  • Cell Culture: Culture host cells (e.g., fibroblasts or myoblasts) and infect them with trypomastigotes of T. cruzi.

  • Treatment: After infection, treat the cells with various concentrations of the test compound.

  • Analysis: After a set incubation period, fix and stain the cells. The number of intracellular amastigotes is quantified using high-content imaging or microscopy.

  • Data Analysis: Determine the EC₅₀ value (the concentration that reduces the parasite load by 50%) and the CC₅₀ value (the concentration that is cytotoxic to 50% of the host cells) to calculate the selectivity index (CC₅₀/EC₅₀).

Safety and Handling

As a chemical used in research, proper safety precautions are essential when handling 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.

  • Hazard Classification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Chloro-1-methyl-1H-indole-2-carboxylic acid (CAS: 680569-83-9) is a valuable and versatile building block in medicinal chemistry. Despite the confusion in some patent literature regarding its CAS number, its identity is well-established in the chemical supply chain. Its substituted indole-2-carboxylic acid core provides a promising scaffold for the development of novel therapeutics, particularly in the areas of antiviral (HIV) and antiparasitic (Chagas disease) research. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with foundational experimental protocols to aid researchers in their exploration of this and related compounds.

References

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: [Link])

  • 1-methylindole - Organic Syntheses Procedure. (URL: [Link])

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])

  • 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid: Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the viable synthetic routes for obtaining 6-chloro-1-methyl-1H-indole-2-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the viable synthetic routes for obtaining 6-chloro-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. By analyzing established indole syntheses, this document outlines the principal starting materials and detailed methodologies. The guide focuses on two primary and logically sound strategies: the Reissert indole synthesis and the Fischer indole synthesis, followed by N-methylation. Each pathway is critically evaluated for its practicality, efficiency, and the accessibility of its precursors. Detailed experimental protocols, causality-driven explanations, and comparative data are presented to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern of 6-chloro-1-methyl-1H-indole-2-carboxylic acid suggests its potential as a building block in the development of targeted therapeutics. The presence of the electron-withdrawing chloro group at the 6-position, the N-methylation, and the carboxylic acid at the 2-position all offer handles for further chemical modification and influence the molecule's electronic properties and potential biological interactions. This guide serves as a senior application scientist's perspective on the most reliable methods for its synthesis.

Strategic Synthesis Pathway I: The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful and classical method for the preparation of indole-2-carboxylic acids.[1][2] The fundamental approach involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[1][2]

Rationale and selection of Starting Materials

For the synthesis of the 6-chloro-indole backbone, the logical starting material is 4-chloro-2-nitrotoluene . The chloro and nitro substituents on this precursor directly correspond to the desired substitution pattern on the final indole ring. Diethyl oxalate serves as the source for the C2-carboxylic acid moiety.

Synthetic Workflow

The synthesis proceeds in three key stages:

  • Condensation: 4-chloro-2-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base, typically sodium ethoxide, to form ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate.

  • Reductive Cyclization: The intermediate ketoester is then subjected to reductive cyclization. Various reducing agents can be employed, with zinc dust in acetic acid or iron in acetic acid being common choices.[3] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

  • N-Methylation and Hydrolysis: The resulting 6-chloro-1H-indole-2-carboxylic acid ethyl ester is then N-methylated and the ester is hydrolyzed to yield the final product.

Reissert_Synthesis start 4-Chloro-2-nitrotoluene intermediate1 Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate start->intermediate1 Diethyl oxalate, NaOEt intermediate2 6-Chloro-1H-indole-2-carboxylic acid ethyl ester intermediate1->intermediate2 Zn, Acetic Acid intermediate3 6-Chloro-1-methyl-1H-indole-2-carboxylic acid ethyl ester intermediate2->intermediate3 Methylating Agent (e.g., Dimethyl Carbonate) product 6-Chloro-1-methyl-1H-indole-2-carboxylic acid intermediate3->product Hydrolysis (e.g., NaOH, H2O)

Caption: Reissert synthesis pathway for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (Adapted from General Reissert Procedures)

Step 1: Synthesis of Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this solution, add 4-chloro-2-nitrotoluene.

  • Slowly add diethyl oxalate to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice and dilute acid to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Reductive Cyclization to 6-Chloro-1H-indole-2-carboxylic acid ethyl ester

  • Suspend the ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate in glacial acetic acid.

  • Heat the mixture to reflux and add zinc dust portion-wise, maintaining a gentle reflux.

  • After the addition is complete, continue refluxing for an additional period until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove excess zinc and inorganic salts.

  • Pour the filtrate into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 3: N-Methylation and Hydrolysis

  • Dissolve the 6-chloro-1H-indole-2-carboxylic acid ethyl ester in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate, followed by the methylating agent, such as dimethyl carbonate.[4][5]

  • Heat the mixture to a temperature appropriate for the chosen methylating agent (e.g., reflux for dimethyl carbonate) until N-methylation is complete.[4]

  • To the reaction mixture containing the N-methylated ester, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to effect ester hydrolysis.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

  • Filter the product, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Strategic Synthesis Pathway II: The Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.[6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[6]

Rationale and Selection of Starting Materials

To synthesize the target molecule via the Fischer route, the key starting materials are (4-chlorophenyl)hydrazine and a suitable pyruvate derivative, such as pyruvic acid or an ethyl pyruvate . The N-methyl group can be introduced either by starting with N-methyl-(4-chlorophenyl)hydrazine or by N-methylation of the resulting indole. The former approach can sometimes lead to side products, making the latter, a post-cyclization N-methylation, a more controlled strategy.

Synthetic Workflow

The synthesis is conceptualized in two main stages:

  • Fischer Indole Cyclization: (4-chlorophenyl)hydrazine is reacted with pyruvic acid in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to form 6-chloro-1H-indole-2-carboxylic acid.

  • N-Methylation: The indole nitrogen is then methylated using a suitable methylating agent to afford the final product.

Fischer_Synthesis start (4-Chlorophenyl)hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Pyruvic Acid intermediate2 6-Chloro-1H-indole-2-carboxylic acid intermediate1->intermediate2 Acid Catalyst (e.g., H2SO4), Heat product 6-Chloro-1-methyl-1H-indole-2-carboxylic acid intermediate2->product Methylating Agent (e.g., Dimethyl Carbonate)

Caption: Fischer indole synthesis pathway for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (Adapted from General Fischer Procedures)

Step 1: Synthesis of 6-Chloro-1H-indole-2-carboxylic acid

  • To a solution of (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add pyruvic acid.

  • Heat the mixture to reflux for a short period to form the hydrazone in situ.

  • Add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) cautiously.

  • Continue to heat the reaction mixture at an elevated temperature to drive the cyclization. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it onto ice water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid catalyst, and then dried.

  • The crude 6-chloro-1H-indole-2-carboxylic acid can be purified by recrystallization.

Step 2: N-Methylation of 6-Chloro-1H-indole-2-carboxylic acid

  • Dissolve the 6-chloro-1H-indole-2-carboxylic acid in a polar aprotic solvent like DMF.

  • Add a suitable base, such as potassium carbonate or cesium carbonate.[7]

  • Introduce the methylating agent. Dimethyl carbonate is an environmentally benign option, while methyl iodide or dimethyl sulfate are also effective but more hazardous.[5] Quaternary ammonium salts can also be used as solid methylating agents.[7]

  • Heat the reaction mixture. The temperature and reaction time will depend on the chosen methylating agent and base.

  • Upon completion of the reaction, the mixture is worked up by pouring it into water and acidifying to precipitate the product.

  • The final product, 6-chloro-1-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Comparative Analysis of Synthetic Routes

FeatureReissert Indole SynthesisFischer Indole Synthesis
Starting Materials 4-chloro-2-nitrotoluene, Diethyl oxalate(4-chlorophenyl)hydrazine, Pyruvic acid
Key Intermediates o-nitrophenylpyruvateArylhydrazone
Advantages Good for indole-2-carboxylic acids. Starting materials are often readily available.Highly versatile. Tolerant of a wide range of functional groups.
Disadvantages Requires a strong base and a subsequent reduction step. May have lower overall yield due to multiple steps.Can produce regioisomers with unsymmetrical ketones. Requires careful control of acidic conditions.
N-Methylation Typically performed on the pre-formed indole ester.Can be done on the final indole-2-carboxylic acid.

Conclusion

The synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid can be reliably achieved through well-established synthetic methodologies. The Reissert and Fischer indole syntheses both offer viable pathways, with the choice of route often depending on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Reissert synthesis provides a direct route to the indole-2-carboxylate scaffold, while the Fischer synthesis offers greater flexibility in the choice of the carbonyl component. Both routes require a final N-methylation step to achieve the target molecule. The protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and development.

References

  • Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline. Google Patents.
  • Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. URL: [Link]

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  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. URL: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. URL: [Link]

  • Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. PubMed. URL: [Link]

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
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  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. URL: [Link]

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  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. URL: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. URL: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. URL: [Link]

  • Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. URL: [Link]

  • Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. ResearchGate. URL: [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. URL: [Link]

  • Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. URL: [Link]

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  • Fischer Indole Synthesis. Organic Chemistry Portal. URL: [Link]

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Foundational

Unveiling the Therapeutic Potential of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the biological activities of the synthetic indole derivative, 6-chloro-1-methyl-1H-indole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of the synthetic indole derivative, 6-chloro-1-methyl-1H-indole-2-carboxylic acid. While research on this specific molecule is emerging, this document synthesizes the available data and provides a contextual framework based on the activities of structurally related indole-2-carboxylic acids. The primary focus will be on its patented activity as an autotaxin inhibitor, with further discussion on the potential for anticonvulsant and anti-HIV-1 integrase activities, extrapolated from analogous compounds.

Introduction to 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid

6-Chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated and N-methylated derivative of the indole-2-carboxylic acid scaffold. The indole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] The specific substitutions on this molecule—a chlorine atom at the 6-position and a methyl group at the 1-position—are intended to modulate its physicochemical properties and target-binding affinity. This guide will delve into the confirmed and potential therapeutic applications of this compound, providing detailed mechanistic insights and experimental protocols for its evaluation.

Confirmed Biological Activity: Autotaxin Inhibition

Recent patent literature has identified 6-chloro-1-methyl-1H-indole-2-carboxylic acid as an inhibitor of autotaxin (ATX).[2] Autotaxin is a secreted enzyme with lysophospholipase D activity that plays a crucial role in cell proliferation, migration, and survival.[1][3]

Mechanism of Action: The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the extracellular space.[4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that influence a wide range of cellular processes.[6] The ATX-LPA signaling pathway is implicated in various physiological and pathological conditions, including cancer, fibrosis, and inflammation.[3][5] Inhibition of ATX is therefore a promising therapeutic strategy to modulate these pathological processes by reducing the production of pro-tumorigenic and pro-fibrotic LPA.[3][7]

Autotaxin-LPA Signaling Pathway Figure 1: The Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor 6-chloro-1-methyl-1H- indole-2-carboxylic acid Inhibitor->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Signaling Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Signaling Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Cellular_Response

Caption: The Autotaxin-LPA signaling cascade and the point of intervention for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 6-chloro-1-methyl-1H-indole-2-carboxylic acid is not publicly available, the broader class of indole derivatives has been explored as ATX inhibitors. The indole scaffold can serve as a mimic for the lipid backbone of the natural substrate, LPC. Modifications at the N1 and C6 positions, as seen in the title compound, are crucial for optimizing potency and pharmacokinetic properties. The carboxylic acid at the C2 position is likely a key feature for interacting with the active site of ATX.

Experimental Protocol: In Vitro Autotaxin Inhibition Assay

The following protocol describes a common method for evaluating the inhibitory activity of a compound against human autotaxin. This assay is based on the cleavage of a fluorogenic substrate by ATX.

Materials:

  • Recombinant human autotaxin (ATX)

  • FS-3 (a fluorogenic ATX substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test compound (6-chloro-1-methyl-1H-indole-2-carboxylic acid) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorometer (excitation 485 nm, emission 527 nm)

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted test compound or vehicle (for control wells) to the wells of the 96-well plate.

  • Add 40 µL of recombinant human ATX solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the FS-3 substrate solution (pre-warmed to 37°C) to each well.

  • Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a fluorometer.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Autotaxin Inhibition Assay Workflow Figure 2: Workflow for In Vitro Autotaxin Inhibition Assay Start Start Prep_Comp Prepare serial dilution of test compound Start->Prep_Comp Add_Comp Add compound/vehicle to 96-well plate Prep_Comp->Add_Comp Add_ATX Add autotaxin (ATX) solution Add_Comp->Add_ATX Incubate1 Incubate at 37°C for 15 min Add_ATX->Incubate1 Add_Sub Add fluorogenic substrate (FS-3) Incubate1->Add_Sub Measure Measure fluorescence (Ex: 485 nm, Em: 527 nm) Add_Sub->Measure Analyze Calculate reaction rates and % inhibition Measure->Analyze IC50 Determine IC50 value Analyze->IC50 MES Test Workflow Figure 3: Workflow for the Maximal Electroshock Seizure (MES) Test Start Start Administer Administer test compound or vehicle to animals Start->Administer Wait Waiting period (for drug absorption) Administer->Wait Anesthetize Apply local anesthetic to corneas Wait->Anesthetize Stimulate Deliver electrical stimulus via corneal electrodes Anesthetize->Stimulate Observe Observe for tonic hindlimb extension Stimulate->Observe Record Record protection status Observe->Record Analyze Calculate ED50 Record->Analyze

Caption: A procedural overview of the Maximal Electroshock Seizure (MES) test for evaluating anticonvulsant activity.

Potential Biological Activity: Anti-HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. [8]This suggests that 6-chloro-1-methyl-1H-indole-2-carboxylic acid may also possess this activity.

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. Integrase strand transfer inhibitors (INSTIs) bind to the active site of the enzyme, chelating the essential magnesium ions and preventing the strand transfer reaction. [8]The indole-2-carboxylic acid scaffold has been shown to effectively interact with the active site of HIV-1 integrase. [8]

HIV-1 Integrase Inhibition Figure 4: Mechanism of HIV-1 Integrase Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds Integration Integration Integrase->Integration Catalyzes Blocked Integration Blocked Inhibitor 6-chloro-1-methyl-1H- indole-2-carboxylic acid Inhibitor->Integrase Inhibits Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus HIV-1 Integrase Assay Workflow Figure 5: Workflow for HIV-1 Integrase Strand Transfer Assay Start Start Coat Coat plate with biotinylated DS DNA Start->Coat Add_Comp Add test compound Coat->Add_Comp Add_Int Add HIV-1 integrase Add_Comp->Add_Int Add_TS Add modified TS DNA Add_Int->Add_TS Incubate Incubate for strand transfer Add_TS->Incubate Add_Ab Add HRP-labeled antibody Incubate->Add_Ab Detect Add TMB substrate and measure absorbance Add_Ab->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A schematic of the experimental workflow for an in vitro HIV-1 integrase strand transfer assay.

Synthesis of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid

While a specific synthesis for 6-chloro-1-methyl-1H-indole-2-carboxylic acid is not detailed in the readily available literature, a plausible route can be inferred from standard indole synthesis methodologies. A common approach would be the Fischer indole synthesis, followed by N-methylation and subsequent functionalization.

Conclusion and Future Directions

6-Chloro-1-methyl-1H-indole-2-carboxylic acid is an intriguing molecule with confirmed activity as an autotaxin inhibitor. This activity positions it as a lead compound for the development of therapeutics for a range of diseases, including cancer and fibrosis. Furthermore, based on the known biological activities of related indole-2-carboxylic acid derivatives, it is a promising candidate for investigation as an anticonvulsant and an anti-HIV-1 agent. Further research is warranted to fully characterize its biological activity profile, including in vivo efficacy and safety studies. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound.

References

  • Raju, G.N., Sai, K.B., Naveen, K.T. and Nadendla, R.R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4): 437-441.
  • Maga, G., et al. (2021).
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031.
  • Sigma-Aldrich. 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.
  • Goulitquer, T., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(12), 1203.
  • XpressBio. (n.d.). HIV-1 Integrase Assay Kit.
  • U.S. Patent 8,329,907 B2. (2012).
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
  • Thermo Fisher Scientific. (n.d.). Autotaxin Activity Assay.
  • ResearchGate. (n.d.).
  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4463–4467.
  • Kim, Y., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Journal of biomedical science, 28(1), 6.
  • Gaetano, C., et al. (2009). Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Cancer Research, 69(8), 3350-3358.
  • Kraljic, P., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(12), 1203.
  • Abnova. (n.d.). HIV-1 Integrase Assay Kit (KA6288).
  • Benchchem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • Moolenaar, W. H., & Perrakis, A. (2011). Autotaxin: structure-function and signaling. Journal of lipid research, 52(3), 435–441.
  • Hare, S., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS chemical biology, 11(3), 735–744.
  • U.S. Patent Application 2021/0299253 A1. (2021).
  • Luszczki, J. J. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Methods in molecular biology (Clifton, N.J.), 1614, 1–13.
  • Kwak, J. H., et al. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4463–4467.
  • Cayman Chemical. (n.d.). Autotaxin Inhibitor Screening Assay Kit.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(1), 101–106.
  • Clinical Info HIV.gov. (2024). What to Start: Integrase Strand Transfer Inhibitor Regimens.
  • Moolenaar, W. H. (2010). Autotaxin and LPA receptor signaling in cancer. Current opinion in cell biology, 22(2), 169–174.
  • Jia, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(12), 1203.
  • Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (Basel, Switzerland), 28(24), 8020.
  • U.S. Patent 8,440,157 B2. (2013). Nanochannel delivery device.
  • Jamieson, C., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of medicinal chemistry, 60(2), 735–744.
  • U.S. Patent 7,612,087 B2. (2009). Heterocyclic compounds as inhibitors of beta-lactamases.

Sources

Exploratory

stability of 6-chloro-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Stability of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid Introduction The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, ser...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, serving as a foundational building block for numerous bioactive compounds and functional materials.[1] The specific derivative, 6-chloro-1-methyl-1H-indole-2-carboxylic acid (CAS 680569-83-9), combines several features of interest for drug development: a halogenated benzene ring, an N-methylated pyrrole ring, and a reactive carboxylic acid moiety. Understanding the chemical stability of this molecule is a non-negotiable prerequisite for its successful application in research and development, as degradation can lead to loss of potency, altered selectivity, and the emergence of potentially toxic impurities.

Publicly available stability data for this specific compound is limited.[2] Therefore, this guide is designed not as a summary of existing data, but as a comprehensive framework for researchers to proactively determine the stability profile of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. We will delve into the molecule's structural liabilities, predict its degradation pathways, and provide detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This document serves as a practical whitepaper for scientists navigating the critical path of chemical stability assessment.

Section 1: Physicochemical and Structural Profile

A thorough understanding of a molecule's structure is the first step in predicting its stability. The key identifiers and properties for 6-chloro-1-methyl-1H-indole-2-carboxylic acid are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 680569-83-9[2]
Molecular Formula C₁₀H₈ClNO₂[2]
Molecular Weight 209.63 g/mol [2]
Appearance Solid (predicted)[2]
Parent Compound (unmethylated) 6-Chloro-1H-indole-2-carboxylic acid[3]

The structure contains three key functional regions that dictate its reactivity and potential instability:

  • The Indole Nucleus: The electron-rich pyrrole ring of the indole system is susceptible to oxidation. While N-methylation at the 1-position enhances stability against certain electrophilic attacks, the core ring system remains a target for oxidative degradation.

  • The Carboxylic Acid Group: This functional group is prone to reactions such as decarboxylation, particularly under thermal stress. It also governs the molecule's solubility in aqueous media of varying pH.

  • The Chloro Substituent: Located on the benzene ring, this electron-withdrawing group modulates the electronic properties of the entire indole system, influencing its susceptibility to degradation.

Caption: Chemical structure of the target molecule.

Section 2: Predicted Degradation Pathways

Based on first principles of organic chemistry and known degradation patterns of related indole and carboxylic acid compounds, we can predict several potential degradation pathways under common stress conditions.[4][5]

  • Oxidative Degradation: The indole ring can be oxidized, potentially leading to the formation of an oxindole derivative or undergoing ring cleavage. This is often the most significant degradation pathway for indole-containing compounds.

  • Thermal Degradation (Thermolysis): The primary predicted pathway under heat stress is the decarboxylation of the C2-carboxylic acid, resulting in the formation of 6-chloro-1-methyl-1H-indole.

  • Hydrolytic Degradation: While the core indole structure is generally stable to hydrolysis, extreme pH conditions could potentially facilitate reactions. However, this pathway is generally considered less probable compared to oxidation or thermolysis for this specific structure.

  • Photolytic Degradation: Aromatic and heterocyclic systems can absorb UV light, leading to photolytic cleavage or rearrangement. The extent of this liability must be determined experimentally.

G parent 6-Chloro-1-methyl-1H- indole-2-carboxylic acid oxidative Oxidative Degradants (e.g., Oxindoles, Ring-Opened Products) parent->oxidative Oxidation (H₂O₂) thermal Thermal Degradant (Decarboxylated Product) parent->thermal Thermolysis (Heat) photolytic Photolytic Degradants (Rearrangements, Dimers) parent->photolytic Photolysis (Light) hydrolytic Hydrolytic Degradants (Minor Pathway) parent->hydrolytic Hydrolysis (Acid/Base)

Caption: Predicted degradation pathways for the target molecule.

Section 3: A Framework for Stability Assessment: Forced Degradation Protocol

Forced degradation (or stress testing) is an essential exercise to rapidly identify the likely degradation products of a drug substance, which is fundamental to developing stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation of the parent molecule to ensure that the primary degradants are formed without being destroyed by overly harsh conditions.[7]

Expertise & Causality: The conditions outlined below are selected based on ICH guidelines and extensive experience. For instance, using 0.1 M acid/base provides sufficient stress for many molecules without causing complete and immediate decomposition, which would yield little useful information.[8] The inclusion of a control sample, protected from stress, is critical for establishing a baseline and ensuring that any observed changes are due to the applied stress condition.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of 6-chloro-1-methyl-1H-indole-2-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). The choice of co-solvent is critical; methanol can sometimes generate artifacts under photolytic stress.[9]

  • Stress Conditions (Execute in parallel):

    • Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M hydrochloric acid. b. Incubate at 60°C for 24 hours. c. Cool the solution and neutralize with an equivalent volume of 0.1 M sodium hydroxide. d. Dilute with the mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M sodium hydroxide. b. Incubate at 60°C for 24 hours. c. Cool the solution and neutralize with an equivalent volume of 0.1 M hydrochloric acid. d. Dilute with the mobile phase.

    • Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Store at room temperature, protected from light, for 24 hours. c. Dilute with the mobile phase.

    • Thermal Degradation: a. Place the solid powder of the compound in a hot air oven maintained at 80°C for 48 hours. b. Separately, expose 2 mL of the stock solution to 60°C for 24 hours. c. Prepare solutions from the stressed solid and dilute the stressed solution for analysis.

    • Photolytic Degradation: a. Expose 2 mL of the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). b. Concurrently, run a control sample shielded from light (e.g., wrapped in aluminum foil).

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method detailed in Section 4.

G cluster_stress Apply Stress Conditions (24-48h) prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox thermal Thermal (Solid & Solution, 60-80°C) prep->thermal photo Photolytic (ICH Q1B Light) prep->photo neutralize Neutralize / Quench Reactions acid->neutralize base->neutralize analyze Analyze via Stability-Indicating HPLC Method ox->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate

Caption: Experimental workflow for the forced degradation study.

Section 4: Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. Crucially, it must be able to separate the parent compound from its degradation products, ensuring that the analytical signal is free from interference.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[10]

Trustworthiness & Self-Validation: The protocol below describes a systematic approach to developing and validating an HPLC method. The validation steps, derived from ICH Q2(R1) guidelines, are a self-validating system; if the method passes these criteria, it can be considered reliable and trustworthy for its intended purpose.

Protocol: HPLC Method Development and Validation
  • Initial Method Development:

    • Column: Start with a versatile reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A common starting point is a gradient of acetonitrile and water (or a buffer), with 0.1% formic acid added to both phases to ensure good peak shape for the carboxylic acid.

    • Detection: Determine the UV maximum absorbance (λmax) of the compound by running a scan (typically between 200-400 nm). A wavelength of around 223 nm is often effective for indole derivatives.[10]

    • Injection & Analysis: Inject the mixture of the unstressed and all stressed samples. The goal is to adjust the gradient and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Validation:

    • Specificity: Demonstrate that the method can resolve the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.

    • Linearity: Analyze a series of solutions of known concentrations (e.g., 5-25 µg/mL) to confirm that the detector response is directly proportional to the concentration. The correlation coefficient (r²) should be >0.99.[7]

    • Accuracy & Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing replicate preparations of a known concentration.

    • Limits of Detection (LOD) and Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

Section 5: Recommended Storage and Handling

Based on the predicted instabilities and general handling procedures for related indole carboxylic acids, the following recommendations are provided to preserve the integrity of 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

  • Storage Conditions: The compound should be stored in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended.[11] The container must be tightly sealed to protect against moisture and atmospheric oxygen.[12]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The parent compound, 6-chloro-1H-indole-2-carboxylic acid, is known to cause skin and eye irritation.[3][12] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

Conclusion

While 6-chloro-1-methyl-1H-indole-2-carboxylic acid is a promising building block, its stability cannot be assumed. The primary risks to its integrity likely stem from oxidative degradation of the indole ring and thermal decarboxylation. Photolytic degradation also remains a possibility that must be experimentally verified.

This guide provides a robust, scientifically-grounded framework for any researcher or drug development professional to thoroughly characterize the stability of this molecule. By systematically executing the forced degradation protocols and developing a validated, stability-indicating HPLC method, users can generate the critical data needed to ensure the quality, reliability, and safety of their work. Adherence to these principles is fundamental to sound scientific practice and successful product development.

References

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 69. [Link]

  • de Souza, M. C. B. V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 6-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2698. [Link]

  • Peters, F., et al. (2015). The newly identified cyclohexane carboxylic acid degradation pathway in G. metallireducens. ResearchGate. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Sharma, M. C., & Sharma, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-151. [Link]

  • Boll, M., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(5), 1045-1053. [Link]

  • Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules, 27(4), 1424. [Link]

  • Yamashita, T., & Yamashita, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • Boll, M. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Applied and Environmental Microbiology. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology. [Link]

  • Kumar, G. S., et al. (2018). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(1), 1-8. [Link]

  • Jain, P. S., et al. (2012). Development of stability indicating HPTLC method for simultaneous estimation of paracetamol and dexibuprofen. Journal of Chemical and Pharmaceutical Sciences, 5(2), 99-102. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid

Introduction: The Strategic Value of the 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid Scaffold The 6-chloro-1-methyl-1H-indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid Scaffold

The 6-chloro-1-methyl-1H-indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure, coupled with the electronic properties imparted by the chloro-substituent and the N-methylation, provides a unique template for the design of highly specific and potent therapeutic agents. Notably, derivatives of indole-2-carboxylic acid have demonstrated significant activity as HIV-1 integrase inhibitors, underscoring the therapeutic potential of this chemical class. The strategic derivatization of the carboxylic acid group allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides detailed protocols for the two most common and impactful derivatizations of 6-chloro-1-methyl-1H-indole-2-carboxylic acid: amidation and esterification. The methodologies presented are robust and have been adapted from well-established synthetic procedures, ensuring a high probability of success for researchers in the field.

Core Reactivity and Strategic Considerations

The primary site for derivatization on the 6-chloro-1-methyl-1H-indole-2-carboxylic acid molecule is the carboxylic acid functional group. This group can be readily converted into a variety of other functionalities, with amides and esters being the most prevalent in drug discovery campaigns. The choice of derivatization strategy will depend on the desired properties of the final compound. Amides, for instance, are generally more stable to hydrolysis than esters and can participate in a wider range of hydrogen bonding interactions, which can be crucial for target binding. Esters, on the other hand, can serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

The indole nitrogen is methylated, which prevents N-acylation or N-alkylation reactions under standard conditions and directs the chemistry towards the carboxylic acid. The chloro-substituent at the 6-position is generally stable to the reaction conditions described herein.

Part 1: Amidation of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several reliable methods exist for this purpose, with the use of coupling reagents being the most common in modern synthesis.

Protocol 1.1: HATU-Mediated Amide Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily undergoes nucleophilic substitution by the amine to form the desired amide. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine if it is used as a salt.

Experimental Workflow:

HATU_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 6-Chloro-1-methyl-1H- indole-2-carboxylic Acid Activation Activation (Formation of OAt-ester) Carboxylic_Acid->Activation Amine Primary or Secondary Amine (R1R2NH) Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Quench Aqueous Work-up Coupling->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product 6-Chloro-1-methyl-1H- indole-2-carboxamide Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of 6-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure amide.

Self-Validation: The purity and identity of the synthesized amide should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can rearrange to a stable N-acylurea byproduct. HOBt (Hydroxybenzotriazole) is often added to trap the O-acylisourea, forming a more stable and reactive HOBt-active ester, which then reacts with the amine to yield the amide.

Experimental Workflow:

EDC_HOBt_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 6-Chloro-1-methyl-1H- indole-2-carboxylic Acid Activation Activation (Formation of HOBt-ester) Carboxylic_Acid->Activation Amine Primary or Secondary Amine (R1R2NH) Coupling Nucleophilic Attack by Amine Amine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base Tertiary Amine (optional) Base->Coupling Solvent Anhydrous DCM or DMF Solvent->Activation Activation->Coupling Quench Aqueous Work-up Coupling->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product 6-Chloro-1-methyl-1H- indole-2-carboxamide Purification->Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • Dissolve 6-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M) under an inert atmosphere. If the amine is provided as a hydrochloride salt, add a tertiary amine base such as triethylamine (TEA) or DIPEA (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography as described in Protocol 1.1.

Data Summary for Amidation Reagents:

Coupling ReagentBaseSolventTemperatureReaction TimeKey Advantages
HATU DIPEADMFRoom Temp.2-16 hHigh efficiency, low racemization, suitable for hindered substrates.
EDC/HOBt TEA/DIPEADCM/DMF0 °C to RT4-24 hCost-effective, water-soluble byproducts are easily removed.

Part 2: Esterification of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid

Esterification is another critical derivatization for modulating the properties of a lead compound. The two primary methods are Fischer esterification under acidic conditions and activation-based methods for more sensitive substrates.

Protocol 2.1: Fischer Esterification

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction to completion, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst like sulfuric acid is employed. This method is most effective for simple, unhindered alcohols.

Experimental Workflow:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 6-Chloro-1-methyl-1H- indole-2-carboxylic Acid Reflux Reflux Carboxylic_Acid->Reflux Alcohol Alcohol (e.g., MeOH, EtOH) (Solvent) Alcohol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Chromatography or Recrystallization Extraction->Purification Product 6-Chloro-1-methyl-1H- indole-2-carboxylate Ester Purification->Product

Caption: Workflow for Fischer Esterification.

Step-by-Step Protocol:

  • Suspend or dissolve 6-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which serves as both the reactant and the solvent (typically a large excess, >20 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography or recrystallization.

Self-Validation: Successful esterification is confirmed by the appearance of new proton signals corresponding to the alcohol moiety in the ¹H NMR spectrum (e.g., a singlet around 3.9 ppm for a methyl ester) and the disappearance of the carboxylic acid proton. HRMS will confirm the molecular weight of the ester product.

Protocol 2.2: Esterification via Acid Chloride Formation

Principle: For more complex or acid-sensitive alcohols, a two-step procedure involving the formation of a highly reactive acyl chloride intermediate is preferable. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 6-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in an inert solvent such as toluene or DCM, add thionyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent in vacuo. The resulting crude acyl chloride is often used in the next step without further purification.

  • Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere and cool to 0 °C.

  • Add a solution of the desired alcohol (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase, concentrate, and purify the product by flash column chromatography.

Data Summary for Esterification Methods:

MethodReagentsSolventTemperatureKey Considerations
Fischer Esterification Alcohol, cat. H₂SO₄Excess AlcoholRefluxSimple, cost-effective for robust substrates and simple alcohols.
Via Acid Chloride 1. SOCl₂, cat. DMF2. Alcohol, BaseToluene/DCMReflux, then 0 °C to RTBroader scope, suitable for acid-sensitive or complex alcohols.

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the derivatization of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. By employing these amide and ester formation strategies, researchers can efficiently generate diverse libraries of compounds for structure-activity relationship (SAR) studies, lead optimization, and the development of novel therapeutic agents. The choice of method will be dictated by the specific properties of the coupling partners and the desired scale of the reaction. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Raju, G.N., Sai, K.B., Naveen, K.T. and Nadendla, R.R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4): 437-441. [Link]

  • Padmashali, B., et al. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2879-85. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Jida, M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(8), 1353-1368. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Ester Synthesis Lab (Student Handout). [Link]

  • Buck, R. T., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(15), 8166-8191. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28247-28261. [Link]

  • Chemistry LibreTexts. (2024). 1.31: Experiment_731_Esters _1_0. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Scott, P. J., et al. (2021). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS infectious diseases, 7(12), 3351-3366. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

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Application

Application Note: Synthesis and Evaluation of a Novel Indole-2-Carboxamide as a Potent HIV-1 Integrase Inhibitor

Introduction: The Enduring Challenge of HIV and the Promise of Indole-Based Integrase Inhibitors The global fight against Human Immunodeficiency Virus (HIV) has been marked by significant therapeutic advancements, largel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of HIV and the Promise of Indole-Based Integrase Inhibitors

The global fight against Human Immunodeficiency Virus (HIV) has been marked by significant therapeutic advancements, largely centered around Highly Active Antiretroviral Therapy (HAART). A cornerstone of modern HAART regimens is the inhibition of HIV-1 integrase, a critical enzyme responsible for inserting the viral DNA into the host cell's genome.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) have proven to be highly effective, but the emergence of drug-resistant viral strains necessitates the continuous development of new, robust antiviral agents.[1][2]

The indole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[3] In the context of anti-HIV drug discovery, indole-2-carboxylic acid derivatives have been identified as a promising class of INSTIs.[1][2][4] The core mechanism of action for these compounds involves the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme, a process crucial for its catalytic function.[1][2][5] This interaction is primarily mediated by the indole nitrogen and the carboxylate group at the C2 position.

This application note provides a detailed protocol for the synthesis of a novel anti-HIV agent, N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide , utilizing 6-chloro-1-methyl-1H-indole-2-carboxylic acid as a key starting material. We will delve into the rationale behind the molecular design, provide a step-by-step synthetic workflow, and outline the subsequent biological evaluation using an in vitro HIV-1 integrase strand transfer assay.

Molecular Design Rationale: Leveraging Structure-Activity Relationships

The design of the target compound, N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide, is based on established structure-activity relationship (SAR) studies of indole-2-carboxamides as HIV-1 integrase inhibitors.[3]

  • The Indole-2-Carboxamide Core: This scaffold serves as the foundational pharmacophore, responsible for the crucial chelation of Mg²⁺ ions in the integrase active site.[2][6]

  • 6-Chloro Substituent: The introduction of a halogen at the C6 position of the indole ring has been shown to enhance the inhibitory activity. This is attributed to favorable π-π stacking interactions between the halogenated benzene ring of the indole and the viral DNA.[1][2][5]

  • N-Methyl Group: Methylation of the indole nitrogen (N1 position) can improve metabolic stability and pharmacokinetic properties.

  • N-(4-fluorobenzyl) Amide Moiety: The amide linkage at the C2 position is critical for the molecule's interaction with the enzyme. The choice of a 4-fluorobenzyl group is intended to further enhance binding affinity through potential hydrophobic and halogen bonding interactions within a hydrophobic pocket of the enzyme.

The logical relationship for the design of the target molecule is depicted in the following diagram:

Molecule Design Rationale cluster_Scaffold Core Scaffold cluster_Substituents Key Substitutions cluster_Target Target Molecule Indole-2-Carboxylic_Acid Indole-2-Carboxylic Acid Target_Molecule N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide Indole-2-Carboxylic_Acid->Target_Molecule Provides core pharmacophore for Mg²⁺ chelation 6-Chloro 6-Chloro Group 6-Chloro->Target_Molecule Enhances π-π stacking with viral DNA N-Methyl N1-Methyl Group N-Methyl->Target_Molecule Improves metabolic stability N-4-Fluorobenzyl N-(4-fluorobenzyl) Amide N-4-Fluorobenzyl->Target_Molecule Optimizes binding in hydrophobic pocket

Caption: Rationale for the design of the target anti-HIV agent.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide, followed by the protocol for its biological evaluation.

Synthesis of N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide

The synthesis involves a standard amide coupling reaction between 6-chloro-1-methyl-1H-indole-2-carboxylic acid and 4-fluorobenzylamine using a carbodiimide coupling agent.

Materials:

  • 6-chloro-1-methyl-1H-indole-2-carboxylic acid

  • 4-fluorobenzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Base: To the stirred solution, add 4-fluorobenzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram:

Synthetic Workflow Start Start Reaction_Setup 1. Dissolve 6-chloro-1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF. Start->Reaction_Setup Add_Reagents 2. Add 4-fluorobenzylamine and DIPEA. Reaction_Setup->Add_Reagents Activation 3. Add EDC and HOBt solution at 0 °C. Add_Reagents->Activation Reaction 4. Stir at room temperature for 12-18 hours. Activation->Reaction Workup 5. Quench with water, extract with EtOAc, and wash with NaHCO₃ and brine. Reaction->Workup Purification 6. Dry, concentrate, and purify by column chromatography. Workup->Purification Characterization 7. Characterize by NMR and HRMS. Purification->Characterization End Final Product Characterization->End

Caption: Step-by-step workflow for the synthesis of the target compound.

Biological Evaluation: In Vitro HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the synthesized compound against HIV-1 integrase is determined using a non-radioactive HIV-1 integrase strand transfer assay.[7][8] This assay measures the ability of the compound to block the integration of a donor DNA substrate into a target DNA substrate.

Principle of the Assay:

A biotin-labeled donor DNA substrate, corresponding to the U5 end of the HIV-1 long terminal repeat, is captured on a streptavidin-coated microplate. Recombinant HIV-1 integrase is then added, followed by the test compound at various concentrations. A digoxin-labeled target DNA is introduced, and the integrase catalyzes the strand transfer reaction, resulting in the integration of the donor DNA into the target DNA. The amount of integrated digoxin-labeled DNA is quantified colorimetrically using an anti-digoxin antibody conjugated to horseradish peroxidase (HRP) and a suitable substrate.

Protocol Overview:

  • Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotinylated donor DNA substrate.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase and serial dilutions of the synthesized compound (or a known inhibitor as a positive control) are added to the wells.

  • Strand Transfer Reaction: The reaction is initiated by the addition of a digoxin-labeled target DNA substrate and incubated to allow for the strand transfer to occur.

  • Detection: The plate is washed to remove unreacted components. An anti-digoxin-HRP antibody is added, followed by a colorimetric HRP substrate (e.g., TMB).

  • Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) is calculated from the dose-response curve.

A detailed protocol can be found in commercially available kits such as the HIV-1 Integrase Assay Kit from XpressBio.[7]

Data Presentation and Interpretation

Expected Characterization Data

The following table summarizes the expected analytical data for the target compound, N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide.

Analysis Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the indole and fluorobenzyl rings, the methylene protons of the benzyl group, and the N-methyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula of the compound.
Purity (HPLC) >95%
Biological Activity Data

The primary output of the biological assay is the IC₅₀ value, which quantifies the potency of the compound as an HIV-1 integrase inhibitor.

Compound Target IC₅₀ (µM)
N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamideHIV-1 IntegraseTo be determined experimentally
Raltegravir (Control)HIV-1 IntegraseTypically in the low nanomolar range

A lower IC₅₀ value indicates a more potent inhibitor. Based on published data for similar compounds, the target molecule is anticipated to exhibit potent anti-HIV-1 integrase activity.[1][2]

Conclusion

This application note details a robust and reproducible method for the synthesis of a promising anti-HIV agent, N-(4-fluorobenzyl)-6-chloro-1-methyl-1H-indole-2-carboxamide, based on the versatile 6-chloro-1-methyl-1H-indole-2-carboxylic acid scaffold. The outlined synthetic protocol and biological evaluation assay provide a comprehensive framework for researchers in the field of drug discovery to develop novel and potent HIV-1 integrase inhibitors. The strategic design of this molecule, leveraging key SAR insights, underscores the potential of indole-2-carboxamides as a valuable class of antiretroviral therapeutics.

References

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020. Available at: [Link]

  • MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Wang, W., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Alavala, R., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. DARU Journal of Pharmaceutical Sciences, 28(1), 395-411. Available at: [Link]

  • MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. Available at: [Link]

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Method

The Pivotal Role of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The indole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules. Its inherent structural features allow for a diverse range of interactions with biological targets, maki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules. Its inherent structural features allow for a diverse range of interactions with biological targets, making it a privileged scaffold in drug discovery. Among the vast family of indole derivatives, 6-chloro-1-methyl-1H-indole-2-carboxylic acid has emerged as a particularly valuable building block and a key pharmacophore element in the development of novel therapeutics. The strategic placement of a chloro group at the 6-position and a methyl group on the indole nitrogen significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity. This guide provides an in-depth exploration of the medicinal chemistry applications of 6-chloro-1-methyl-1H-indole-2-carboxylic acid, complete with detailed protocols for its synthesis and its evaluation in key therapeutic areas.

Section 1: The Strategic Importance of Substitution

The indole scaffold is a versatile template, and its biological activity can be profoundly modulated by the nature and position of its substituents. The 6-chloro-1-methyl-1H-indole-2-carboxylic acid core exemplifies this principle:

  • The 6-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 6-position can significantly impact the pKa of the indole nitrogen and the carboxylic acid, influencing its binding characteristics to target proteins. Furthermore, this halogen substituent can enhance membrane permeability and metabolic stability, crucial parameters for drug efficacy. In some contexts, the chloro group can engage in specific halogen bonding interactions with the target protein, contributing to enhanced affinity and selectivity.

  • The 1-Methyl Group: N-methylation of the indole ring prevents the formation of hydrogen bonds at this position, which can be critical for directing the binding orientation of the molecule within a protein's active site. This modification also increases lipophilicity, which can improve cell penetration.

  • The 2-Carboxylic Acid: This functional group is a key interaction point, often acting as a bioisostere for phosphate groups in natural ligands.[1][2] It can form crucial hydrogen bonds and ionic interactions with amino acid residues in the target protein, anchoring the molecule in the binding pocket.

Section 2: Synthesis of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid: An Adapted Fischer Indole Synthesis Protocol

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[3][4] The following protocol is an adapted, step-by-step guide for the synthesis of the title compound, based on established principles of this classic reaction.

Protocol 2.1: Synthesis of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

This procedure involves the reaction of 4-chloro-N-methylphenylhydrazine with ethyl pyruvate.

Materials:

  • 4-chloro-N-methylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol, absolute

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-chloro-N-methylphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol in a round-bottom flask, add ethyl pyruvate (1.1 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Hydrolysis to 6-chloro-1-methyl-1H-indole-2-carboxylic acid

Materials:

  • Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (e.g., 1M)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the purified ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate (1 equivalent) in methanol.[5]

  • Add an aqueous solution of sodium hydroxide (excess, e.g., 2-3 equivalents).[5]

  • Stir the mixture at room temperature or with gentle heating for a duration determined by TLC monitoring until the starting material is consumed.[5]

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane to remove any unreacted ester.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.[6]

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Section 3: Application in Antibacterial Drug Discovery - Targeting DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs.[7] Indole derivatives have shown promise as inhibitors of this enzyme.

Scientific Rationale:

The indole-2-carboxylic acid moiety can chelate the Mg²⁺ ions that are essential for the enzymatic activity of DNA gyrase. The substituted indole ring can further interact with the amino acid residues in the ATP-binding pocket of the GyrB subunit, leading to inhibition of the enzyme's supercoiling activity.

Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines a standard assay to evaluate the inhibitory effect of 6-chloro-1-methyl-1H-indole-2-carboxylic acid on DNA gyrase activity.

Materials:

  • Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP solution

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • 6-chloro-1-methyl-1H-indole-2-carboxylic acid stock solution in DMSO

  • Positive control inhibitor (e.g., novobiocin or ciprofloxacin)

  • Stop solution/loading dye (e.g., containing SDS, bromophenol blue, and glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the assay buffer, relaxed plasmid DNA, and the desired concentration of 6-chloro-1-methyl-1H-indole-2-carboxylic acid (or DMSO for the no-inhibitor control and the positive control inhibitor).

  • Add the purified DNA gyrase enzyme to each reaction mixture.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel prepared with TAE buffer and containing ethidium bromide.

  • Perform electrophoresis until the supercoiled and relaxed forms of the plasmid are well-separated.

  • Visualize the DNA bands under UV light and capture an image.

  • Data Analysis: The inhibition of DNA gyrase supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing inhibitor concentration. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometric analysis of the bands.

Expected Results:

A successful experiment will show a clear transition from supercoiled DNA in the no-inhibitor control to predominantly relaxed DNA at high concentrations of an effective inhibitor.

CompoundTargetIC₅₀ (µM)Reference
Fluoroquinolone DerivativeM. smegmatis DNA gyrase5-30 mg/ml[8]
Benzothiazole DerivativeE. coli DNA gyrase<0.01[7]

Note: The IC₅₀ values presented are for related classes of compounds to provide a general reference range.

Section 4: Application in Anticancer Drug Discovery - Targeting 14-3-3 Protein-Protein Interactions

The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of signaling proteins, including those involved in cell cycle control and apoptosis. The η (eta) isoform of 14-3-3 has been implicated in cancer.[9] Small molecules that can modulate 14-3-3 protein-protein interactions (PPIs) are of significant interest as potential anticancer agents.

Scientific Rationale:

Indole-based compounds can be designed to bind to the interface of 14-3-3 and its partner proteins, either stabilizing or disrupting these interactions. The specific substitutions on the indole ring of 6-chloro-1-methyl-1H-indole-2-carboxylic acid can be tailored to achieve high affinity and selectivity for a particular 14-3-3 PPI.

Protocol 4.1: Surface Plasmon Resonance (SPR) Assay for 14-3-3η PPI Inhibition

SPR is a powerful, label-free technique to study the kinetics of molecular interactions in real-time.[10] This protocol describes a general workflow for screening for inhibitors of the interaction between 14-3-3η and a binding partner.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or NTA sensor chip)

  • Purified recombinant 14-3-3η protein

  • A purified binding partner of 14-3-3η (e.g., a phosphopeptide corresponding to a known binding motif)

  • 6-chloro-1-methyl-1H-indole-2-carboxylic acid stock solution in DMSO

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling, if applicable)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Immobilize the 14-3-3η protein (the ligand) onto the sensor chip surface according to the manufacturer's instructions. A control flow cell should be prepared for reference subtraction.

  • Analyte Binding:

    • Prepare a series of dilutions of the binding partner (the analyte) in the running buffer.

    • Inject the different concentrations of the analyte over the sensor surface and the control flow cell to obtain binding sensorgrams.

  • Inhibition Assay:

    • Prepare a solution of the analyte at a concentration that gives a significant binding response.

    • Prepare a series of solutions containing a fixed concentration of the analyte and varying concentrations of 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

    • Inject these mixtures over the sensor surface.

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The binding response is measured in Resonance Units (RU). A decrease in the binding signal of the analyte in the presence of the inhibitor indicates that the compound is disrupting the PPI.

    • The percentage of inhibition can be calculated for each inhibitor concentration, and an IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Expected Results:

A dose-dependent decrease in the RU signal for the analyte binding to the immobilized 14-3-3η in the presence of an effective inhibitor.

Compound ClassTargetKD (µM)Reference
Acylhydrazones14-3-3/synaptopodin PPI15-16[10]
Pyrrole-indole hybridsT47D breast cancer cell line2.4[1][11]

Note: The KD and IC₅₀ values are for related compounds to provide a general reference range.

Section 5: Visualizing the Workflow and Rationale

To further clarify the experimental designs and the central role of 6-chloro-1-methyl-1H-indole-2-carboxylic acid, the following diagrams illustrate the key concepts.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Fischer Indole Synthesis cluster_hydrolysis Hydrolysis 4-chloro-N-methylphenylhydrazine 4-chloro-N-methylphenylhydrazine Reaction Reaction in Ethanol (H₂SO₄ catalyst) 4-chloro-N-methylphenylhydrazine->Reaction Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Reaction Purification1 Purification Reaction->Purification1 Ester Ethyl 6-chloro-1-methyl- 1H-indole-2-carboxylate Purification1->Ester Hydrolysis_step Hydrolysis (NaOH, MeOH/H₂O) Ester->Hydrolysis_step Acidification Acidification (HCl) Hydrolysis_step->Acidification Final_Product 6-chloro-1-methyl-1H- indole-2-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Plasmid DNA DNA_Gyrase DNA Gyrase + ATP Relaxed_DNA->DNA_Gyrase substrate Inhibited_Complex Inhibited Enzyme-DNA Complex Relaxed_DNA->Inhibited_Complex Supercoiled_DNA Supercoiled DNA (Active Enzyme) DNA_Gyrase->Supercoiled_DNA Inhibitor 6-chloro-1-methyl-1H- indole-2-carboxylic acid DNA_Gyrase->Inhibitor binds to Inhibitor->Inhibited_Complex No_Supercoiling No Supercoiling (Inhibition) Inhibited_Complex->No_Supercoiling

Caption: Mechanism of DNA gyrase inhibition.

PPI_Inhibition 14-3-3 14-3-3η Protein Partner Binding Partner 14-3-3->Partner interacts with Active_Complex Active Protein Complex (Cell Proliferation) 14-3-3->Active_Complex Partner->Active_Complex Inhibitor 6-chloro-1-methyl-1H- indole-2-carboxylic acid Active_Complex->Inhibitor disrupted by Disrupted_Complex Disrupted Interaction Inhibitor->Disrupted_Complex No_Complex_Formation Inhibition of Proliferation Disrupted_Complex->No_Complex_Formation

Caption: Inhibition of 14-3-3 protein-protein interaction.

Conclusion

6-Chloro-1-methyl-1H-indole-2-carboxylic acid represents a powerful and versatile scaffold in medicinal chemistry. Its strategic substitutions provide a foundation for developing potent and selective modulators of a variety of biological targets. The detailed protocols provided herein offer a practical guide for researchers to synthesize this key intermediate and to evaluate its potential as both an antibacterial and an anticancer agent. The continued exploration of this and related indole derivatives will undoubtedly lead to the discovery of new and effective therapies for a range of human diseases.

References

  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072. [Link]

  • Miloslav, O., et al. (2020). Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. Journal of the American Chemical Society. [Link]

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. DOI: 10.15227/orgsyn.043.0040. [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Sriram, D., et al. (2006). Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Li, et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances. [Link]

  • Hartman, A. M., et al. (2020). Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. ACS Central Science. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2829. [Link]

  • Bax, B. D., et al. (2010). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. [Link]

  • Semantic Scholar. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 12(6), 1383-1393. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 76-77). John Wiley & Sons, Inc. [Link]

  • Sriram, D., et al. (2010). Synthesis and in vitro and in vivo antimycobacterial evaluation of 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

  • Asadollahi-nik, M., et al. (2019). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 18(4), 1868–1883. [Link]

  • Dani, N., et al. (2021). Molecular dynamics simulations and biochemical characterization of Pf14-3-3 and PfCDPK1 interaction towards its role in growth of human malaria parasite. Biochemical Journal, 478(15), 2945–2963. [Link]

  • Jakhar, K., et al. (2022). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7880. [Link]

  • Tzivion, G., et al. (2000). 14-3-3 Proteins Are Required for Maintenance of Raf-1 Phosphorylation and Kinase Activity. Molecular and Cellular Biology, 20(21), 7975–7983. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful drug discovery programs.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues.

Overview of the Synthetic Strategy

The synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid typically proceeds through a multi-step sequence. A common and logical approach involves:

  • Fischer Indole Synthesis of a 6-chloroindole-2-carboxylate ester.

  • N-methylation of the indole nitrogen.

  • Hydrolysis of the ester to the final carboxylic acid.

This guide is structured to address challenges that may arise at each of these key stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 4-chlorophenylhydrazine + Ethyl pyruvate B Ethyl 6-chloro-1H-indole-2-carboxylate A->B Fischer Indole Synthesis (Acid Catalyst, Heat) C Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate B->C N-methylation (e.g., DMC, Base) D 6-chloro-1-methyl-1H-indole-2-carboxylic acid C->D Ester Hydrolysis (e.g., NaOH, H2O/MeOH)

Caption: General synthetic route for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Part 1: Fischer Indole Synthesis of Ethyl 6-chloro-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust method for forming the indole core.[1][6] It involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, in this case, 4-chlorophenylhydrazine and ethyl pyruvate.[6][7][8]

Frequently Asked Questions & Troubleshooting

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors.[9] The reaction is sensitive to the strength of the acid catalyst and temperature.[9]

  • Substituent Effects: The presence of an electron-withdrawing chloro group on the phenylhydrazine ring can hinder the reaction.[7] This is because the key[10][10]-sigmatropic rearrangement step is facilitated by an electron-rich aniline moiety.[7]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[6][8] An inappropriate acid or concentration can lead to side reactions or decomposition.

  • Side Reactions: Heterolytic cleavage of the N-N bond can compete with the desired[10]-sigmatropic rearrangement, leading to byproducts. This is more likely with certain substitution patterns.[11]

Troubleshooting Steps:

  • Optimize the Acid Catalyst: If using a Brønsted acid, screen different acids and concentrations. For this substrate, a stronger acid like polyphosphoric acid (PPA) or Eaton's reagent may be beneficial to drive the cyclization.

  • Lewis Acid Catalysis: Consider using a Lewis acid such as zinc chloride (ZnCl₂), which can sometimes improve yields for less reactive substrates.[11]

  • Temperature Control: Carefully control the reaction temperature. While heat is required, excessive temperatures can lead to decomposition and tar formation. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.

  • One-Pot vs. Two-Step: While often performed as a one-pot reaction, isolating the intermediate phenylhydrazone before cyclization can sometimes improve the overall yield by allowing for purification and characterization of the intermediate.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these and how can I minimize them?

A2: The formation of multiple products can arise from incomplete reaction, side reactions, or the use of unsymmetrical ketones. In the case of ethyl pyruvate, which is unsymmetrical, there is the potential for regioisomers, although the formation of the 2-carboxylate is generally favored.

  • Common Byproducts: Unreacted starting materials, the intermediate hydrazone, and products from N-N bond cleavage are common impurities.

  • Purification Challenges: Indole derivatives can be challenging to purify via column chromatography due to their polarity and potential for tailing.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Purification Strategy: If column chromatography is difficult, consider recrystallization to purify the product. A mixed solvent system may be necessary to achieve good crystal formation.

Experimental Protocol: Fischer Indole Synthesis
Step Procedure Notes
1 In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 eq) in ethanol.Use of the hydrochloride salt is common and often improves stability.
2 Add ethyl pyruvate (1.1 eq) to the solution.A slight excess of the pyruvate can help drive the reaction to completion.
3 Heat the mixture to reflux for 1-2 hours to form the hydrazone.The solution will typically change color.
4 Cool the reaction mixture and add the acid catalyst (e.g., PPA, 10 eq by weight).The addition of PPA is often exothermic; add it carefully.
5 Heat the mixture to 80-120°C for 2-4 hours.Monitor the reaction by TLC.
6 Cool the reaction and quench by pouring it onto ice-water.This will precipitate the crude product.
7 Filter the solid, wash with water, and dry.
8 Purify the crude product by recrystallization or column chromatography.

Part 2: N-methylation of Ethyl 6-chloro-1H-indole-2-carboxylate

N-methylation of the indole nitrogen is a crucial step. While classic methods use toxic reagents like methyl iodide or dimethyl sulfate, greener alternatives are now preferred.[12][13]

Frequently Asked Questions & Troubleshooting

Q1: I am getting low yields or incomplete conversion during the N-methylation step. What should I consider?

A1: Incomplete N-methylation can be due to several factors:

  • Base Strength: The indole N-H is weakly acidic and requires a sufficiently strong base for deprotonation. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and sodium methoxide.

  • Methylating Agent: Dimethyl carbonate (DMC) is a less toxic and environmentally friendly alternative to traditional methylating agents.[12][13][14] However, it is less reactive and may require higher temperatures and longer reaction times.[12][13]

  • Solvent Choice: The choice of solvent is important. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.

Troubleshooting Steps:

  • Base and Solvent Screening: If using a weaker base like KOH, switching to a stronger base like NaH may improve the yield. Ensure the solvent is anhydrous, especially when using NaH.

  • Optimize Reaction Conditions with DMC: When using dimethyl carbonate, higher temperatures (e.g., 120-150°C) may be necessary.[14] The reaction can be performed under pressure in a sealed tube to reach the required temperature.

  • Alternative Methylating Agents: If DMC proves ineffective, consider other less hazardous options like phenyl trimethylammonium iodide.[15]

Q2: I am observing C-alkylation as a side reaction. How can I improve N-selectivity?

A2: While N-alkylation is generally favored for indoles, C-alkylation at the C3 position can sometimes occur, especially if the C3 position is unsubstituted. However, in this case, the C2 and C6 positions are substituted, which should disfavor C-alkylation. If side products are observed, they are more likely due to reactions with the ester functionality.

Troubleshooting Diagram: N-Methylation

N_Methylation_Troubleshooting Start Low Yield in N-methylation Q1 Is the base strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions optimal for the methylating agent? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No End Proceed to Ester Hydrolysis A2_Yes->End Sol2 Increase temperature and/or reaction time (especially for DMC) A2_No->Sol2 Sol2->End

Caption: Troubleshooting decision tree for N-methylation.

Part 3: Hydrolysis of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions.[16][17]

Frequently Asked Questions & Troubleshooting

Q1: My ester hydrolysis is slow or incomplete. How can I drive it to completion?

A1: Ester hydrolysis is a well-established reaction, but its efficiency can be influenced by several factors.

  • Reaction Conditions: The reaction is typically performed by heating the ester in a mixture of an aqueous base (e.g., NaOH or KOH) and a co-solvent like methanol or ethanol to improve solubility.[16][17]

  • Steric Hindrance: While not a major issue for an ethyl ester at the 2-position, significant steric hindrance around the ester can slow down hydrolysis.

Troubleshooting Steps:

  • Increase Base Concentration and Temperature: If the reaction is slow, increasing the concentration of the base and/or the reaction temperature can accelerate the rate of hydrolysis.

  • Extend Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed.

  • Choice of Base: Lithium hydroxide (LiOH) is sometimes more effective for the hydrolysis of hindered esters.

Q2: I am having trouble with the work-up and isolation of the final product. What is the best procedure?

A2: The work-up for ester hydrolysis involves acidification to protonate the carboxylate salt and precipitate the carboxylic acid.

  • Acidification: After the hydrolysis is complete, the reaction mixture should be cooled and acidified with a strong acid like HCl. The pH should be carefully adjusted to be acidic (pH 2-3) to ensure complete protonation of the carboxylic acid.

  • Precipitation and Filtration: The carboxylic acid product should precipitate out of the aqueous solution upon acidification. The solid can then be collected by filtration.

  • Purification: If the filtered solid is not pure, it can be recrystallized from an appropriate solvent or solvent mixture.

Quantitative Data: Typical Reaction Conditions
Reaction Step Reagents Solvent Temperature Typical Yield
Fischer Indole Synthesis 4-chlorophenylhydrazine, Ethyl pyruvate, PPANone (neat PPA)100-120°C60-75%
N-methylation Ethyl 6-chloro-1H-indole-2-carboxylate, DMC, K₂CO₃DMF140-150°C85-95%
Ester Hydrolysis Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate, NaOHH₂O/MeOHReflux>90%

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved January 28, 2026, from [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (2022, July 1). Retrieved January 28, 2026, from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (2023, December 8). Retrieved January 28, 2026, from [Link]

  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18). Retrieved January 28, 2026, from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021, December 9). Retrieved January 28, 2026, from [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate. (2021, January 4). Retrieved January 28, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (n.d.). Retrieved January 28, 2026, from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. (2022, October 3). Retrieved January 28, 2026, from [Link]

  • Methylation of indole? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, December 9). Retrieved January 28, 2026, from [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. (2011, November 15). Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). Retrieved January 28, 2026, from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved January 28, 2026, from [Link]

  • Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents. (n.d.).
  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 6-chloro-1-methyl-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. This document offers a det...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. This document offers a detailed synthetic protocol, troubleshooting guidance for common experimental challenges, and a frequently asked questions section to support the optimization of your reaction conditions. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of Synthetic Strategy

The primary and most reliable method for the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid involves a two-step process. The core indole structure is first constructed via the Fischer indole synthesis, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This strategy offers flexibility in purification and generally provides good yields.

An alternative approach involves the initial synthesis of the 6-chloro-1H-indole-2-carboxylic acid ethyl ester, followed by N-methylation. However, the direct Fischer indole synthesis with the N-methylated hydrazine is often more efficient.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

This procedure details the acid-catalyzed cyclization of N-(4-chlorophenyl)-N-methylhydrazine with ethyl pyruvate.

Step 1: Formation of the Hydrazone (in situ)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-chlorophenyl)-N-methylhydrazine (1.0 eq) in anhydrous ethanol or glacial acetic acid.

  • Add ethyl pyruvate (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate the formation of the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization

  • To the solution containing the hydrazone, cautiously add a suitable acid catalyst. Common choices and their typical concentrations are listed in the table below.

  • Heat the reaction mixture to reflux and maintain the temperature for 2-8 hours. The progress of the cyclization should be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Recommended Catalysts for Fischer Indole Synthesis

CatalystSolventTemperatureTypical Reaction TimeNotes
Polyphosphoric acid (PPA)None or Toluene80-120 °C1-4 hoursCan be viscous and difficult to stir.
Zinc chloride (ZnCl₂)Ethanol or Acetic AcidReflux4-8 hoursAnhydrous conditions are recommended.
Sulfuric acid (H₂SO₄)EthanolReflux2-6 hoursA strong Brønsted acid; can cause charring if not controlled.[1]
p-Toluenesulfonic acid (p-TSA)Toluene or EthanolReflux3-8 hoursA milder Brønsted acid option.
Protocol 2: Hydrolysis of Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

This protocol describes the conversion of the ethyl ester to the final carboxylic acid product.

Step 1: Saponification

  • Dissolve the purified ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

Step 2: Acidification and Isolation

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Q1: The Fischer indole synthesis is giving a low yield. What are the potential causes and solutions?

A1: Low yields in the Fischer indole synthesis are a common problem and can be attributed to several factors:

  • Substituent Effects: The chloro-substituent on the phenylhydrazine is electron-withdrawing, which can hinder the reaction.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] If one catalyst is not effective, it is advisable to screen others (see Table 1).

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[2] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.

  • Purity of Starting Materials: Impurities in the N-(4-chlorophenyl)-N-methylhydrazine or ethyl pyruvate can lead to side reactions.[2] Ensure the purity of your starting materials before commencing the synthesis.

Troubleshooting Steps:

  • Optimize the Catalyst: Experiment with different Brønsted or Lewis acids and vary their concentrations.

  • Adjust Reaction Temperature and Time: Systematically vary the temperature and monitor the reaction progress closely by TLC to determine the optimal conditions.

  • Ensure Anhydrous Conditions: For Lewis acid catalysts like ZnCl₂, the presence of water can be detrimental. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing multiple spots on my TLC plate during the Fischer indole synthesis. What are the likely side products?

A2: The formation of multiple products can be due to several side reactions:

  • Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized.

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric indole products, although this is less likely with a para-substituted hydrazine.

  • Decomposition: At high temperatures and in the presence of strong acids, the indole ring can be susceptible to degradation.

Troubleshooting Steps:

  • TLC Analysis: Use a co-spot with your starting materials on the TLC plate to identify any unreacted starting materials.

  • Purification: Careful column chromatography is often necessary to separate the desired product from closely related impurities.

  • Milder Conditions: Consider using a milder acid catalyst or a lower reaction temperature to minimize side product formation.

Q3: The hydrolysis of the ethyl ester is incomplete or slow. How can I improve this step?

A3: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure that at least 2-3 equivalents of base are used to drive the reaction to completion.

  • Reaction Time: The hydrolysis of sterically hindered or electron-rich esters can be slow. Increase the reaction time and monitor by TLC.

  • Solvent System: The presence of a co-solvent like ethanol is crucial to ensure the solubility of the ester in the aqueous basic solution.

Troubleshooting Steps:

  • Increase Base Concentration: Add an additional equivalent of NaOH or KOH.

  • Prolong Reaction Time: Continue refluxing for a longer period.

  • Optimize Solvent Ratio: Adjust the ratio of ethanol to water to improve solubility.

Q4: My final product, 6-chloro-1-methyl-1H-indole-2-carboxylic acid, is discolored. How can I purify it?

A4: Discoloration is often due to trace impurities. The most effective method for purifying the final product is recrystallization.[3]

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, acetone).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add a co-solvent in which the product is insoluble (e.g., water, hexane) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and decision points in the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

SynthesisWorkflow cluster_start Starting Materials cluster_fischer Fischer Indole Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification start1 N-(4-chlorophenyl)-N- methylhydrazine hydrazone Hydrazone Formation (in situ) start1->hydrazone start2 Ethyl Pyruvate start2->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization ester Ethyl 6-chloro-1-methyl- 1H-indole-2-carboxylate cyclization->ester purify_ester Column Chromatography or Recrystallization ester->purify_ester saponification Saponification (NaOH or KOH) acidification Acidification (HCl) saponification->acidification product 6-chloro-1-methyl-1H-indole- 2-carboxylic acid acidification->product purify_acid Recrystallization product->purify_acid purify_ester->saponification

Caption: Synthetic workflow for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting cluster_fischer Fischer Indole Synthesis Issues cluster_hydrolysis Hydrolysis Issues start Low Yield or Impure Product fischer_yield Low Yield in Fischer Synthesis? start->fischer_yield fischer_purity Multiple Spots on TLC (Fischer Synthesis)? start->fischer_purity hydrolysis_yield Incomplete Hydrolysis? start->hydrolysis_yield hydrolysis_purity Product Discolored? start->hydrolysis_purity fischer_solution1 Optimize Catalyst (See Table 1) fischer_yield->fischer_solution1 fischer_solution2 Adjust T & Time fischer_yield->fischer_solution2 fischer_solution3 Check Starting Material Purity fischer_yield->fischer_solution3 fischer_solution4 Use Milder Conditions fischer_purity->fischer_solution4 fischer_solution5 Purify via Column Chromatography fischer_purity->fischer_solution5 hydrolysis_solution1 Increase Base (2-3 eq.) hydrolysis_yield->hydrolysis_solution1 hydrolysis_solution2 Prolong Reaction Time hydrolysis_yield->hydrolysis_solution2 hydrolysis_solution3 Recrystallize Product hydrolysis_purity->hydrolysis_solution3

Caption: Troubleshooting decision tree for the synthesis.

References

  • Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Institutes of Health. Available at: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - National Institutes of Health. Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. Available at: [Link]

  • Methylation of indole compounds using dimethy carbonate - Google Patents.
  • Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid - Google Patents.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • ChemInform Abstract: Fischer Indolization and Its Related Compounds. Part 24. Fischer Indolization of Ethyl Pyruvate 2-(2-Methoxyphenyl)phenylhydrazone. - ResearchGate. Available at: [Link]

  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst - St Andrews Research Repository. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization. University of Rochester. Available at: [Link]

  • Synthesis and characterization of 6-chloro-2 (1H)-pyridinol - ResearchGate. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - ResearchGate. Available at: [Link]

  • Synthetic method of indole-2-carboxylic acid - Google Patents.
  • Methylation of indole compounds using dimethyl carbonate - Google Patents.
  • Ethyl 6-Chloro-1H-Indole-2-Carboxylate Or Ethyl 6-Chloro-1H-Indole-2-Carboxylate - IndiaMART. Available at: [Link]

  • 3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Metal Carbonyls [M(CO)6(M =Cr,Mo,W)] with Indole - DergiPark. Available at: [Link]

  • Acid-Catalyzed Ester Hydrolysis - Pearson. Available at: [Link]

  • ester hydrolysis problem : r/OrganicChemistry - Reddit. Available at: [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. Available at: [Link]

  • The Fischer Indole Synthesis - SciSpace. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the common challenges encountered during this multi-step synthesis, ensuring both the integrity of your experimental outcomes and the purity of your final product.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes rooted in impurity formation, and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Observation: The overall yield of 6-chloro-1-methyl-1H-indole-2-carboxylic acid is significantly lower than expected.

  • Probable Causes & Solutions:

    • Incomplete Fischer Indole Cyclization: The acid-catalyzed cyclization of the hydrazone intermediate is a critical step. Insufficient acid strength or inadequate heating can lead to incomplete conversion.

      • Solution: Ensure the use of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

    • Side Reactions During Cyclization: The Fischer indole synthesis can be prone to side reactions, including the formation of isomeric indole structures.

      • Solution: Maintain strict temperature control during the cyclization step. Running the reaction at the optimal temperature for the specific acid catalyst used can minimize the formation of byproducts.

    • Degradation During N-methylation: The indole ring can be sensitive to harsh reaction conditions during the N-methylation step.

      • Solution: Employ milder methylating agents if degradation is observed. For instance, using dimethyl carbonate in the presence of a suitable base can be a less aggressive alternative to dimethyl sulfate or methyl iodide.

Issue 2: Presence of an Unexpected Isomer in the Final Product

  • Observation: Spectroscopic analysis (e.g., NMR) of the final product indicates the presence of an isomeric impurity.

  • Probable Cause & Solution:

    • Formation of 4-chloro-1-methyl-1H-indole-2-carboxylic acid: During the Fischer indole cyclization of (4-chlorophenyl)hydrazone, cyclization can potentially occur at the C2 or C6 position of the phenyl ring relative to the chlorine atom. This can lead to the formation of the undesired 4-chloro isomer.

      • Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and solvent. Experiment with different acid catalysts (e.g., PPA, Eaton's reagent, or various Lewis acids) to optimize the formation of the desired 6-chloro isomer. Purification by column chromatography or recrystallization may be necessary to separate the isomers.

Issue 3: Significant Amount of Decarboxylated Impurity

  • Observation: The final product is contaminated with a significant amount of 6-chloro-1-methyl-1H-indole.

  • Probable Cause & Solution:

    • Thermal Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation at elevated temperatures.[1][2] This is a common side reaction, especially during the workup or purification stages if excessive heat is applied.

      • Solution: Avoid high temperatures during all stages following the formation of the carboxylic acid. If purification by distillation is attempted, use high vacuum to keep the temperature low. Recrystallization from a suitable solvent at a moderate temperature is a preferable purification method.

Issue 4: Incomplete N-methylation

  • Observation: The final product contains a significant amount of the unmethylated precursor, 6-chloro-1H-indole-2-carboxylic acid.

  • Probable Cause & Solution:

    • Insufficient Methylating Agent or Base: The N-methylation reaction may not have gone to completion due to an insufficient amount of the methylating agent or the base used to deprotonate the indole nitrogen.

      • Solution: Use a slight excess of the methylating agent (e.g., 1.1 to 1.5 equivalents) and a strong enough base (e.g., sodium hydride) to ensure complete deprotonation of the indole N-H. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-chloro-1-methyl-1H-indole-2-carboxylic acid?

A1: The most prevalent and versatile method is based on the Fischer indole synthesis.[3][4][5] This typically involves the reaction of (4-chlorophenyl)hydrazine with pyruvic acid to form a hydrazone, followed by acid-catalyzed cyclization to yield 6-chloro-1H-indole-2-carboxylic acid. The final step is the N-methylation of the indole nitrogen.

Q2: What are the critical parameters to control during the Fischer indole cyclization step?

A2: The critical parameters are the choice of acid catalyst, reaction temperature, and reaction time. The strength of the acid catalyst directly influences the rate of cyclization and the potential for side reactions. Temperature control is crucial to prevent degradation and the formation of unwanted byproducts. Monitoring the reaction to completion is essential to maximize the yield of the desired indole.

Q3: How can I effectively remove the isomeric impurity, 4-chloro-1-methyl-1H-indole-2-carboxylic acid?

A3: The separation of constitutional isomers can be challenging. A combination of techniques is often most effective. Careful column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can often provide good separation. Alternatively, fractional recrystallization from different solvents may be effective, as the isomers may have different solubilities.

Q4: Are there any alternative methods to the Fischer indole synthesis for this target molecule?

A4: Yes, other named reactions for indole synthesis exist, such as the Reissert[6][7][8] and Japp-Klingemann syntheses.[9][10][11] However, for this specific substitution pattern, the Fischer indole synthesis is generally the most direct and widely used approach.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended. Thin Layer Chromatography (TLC) is invaluable for monitoring the progress of each reaction step. For final product analysis, High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying isomeric impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product and can help in identifying unknown impurities.

Quantitative Data Summary

Impurity TypeCommon ImpuritiesTypical LevelsRecommended Analytical Technique
Isomeric 4-chloro-1-methyl-1H-indole-2-carboxylic acid1-10%¹H NMR, HPLC
Decarboxylation 6-chloro-1-methyl-1H-indole0.5-5%GC-MS, ¹H NMR
Unreacted Intermediates 6-chloro-1H-indole-2-carboxylic acid1-15%HPLC, TLC
Starting Materials (4-chlorophenyl)hydrazine, pyruvic acid<1%HPLC

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of pyruvic acid to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

    • The hydrazone may precipitate out of the solution and can be collected by filtration, or the reaction mixture can be taken directly to the next step.

  • Fischer Indole Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add a strong acid catalyst such as polyphosphoric acid or Eaton's reagent.

    • Heat the mixture to the recommended temperature for the chosen catalyst (typically between 80-120 °C).

    • Monitor the reaction by TLC until the hydrazone spot disappears.

    • Carefully quench the reaction by pouring it onto ice-water.

    • The solid product, 6-chloro-1H-indole-2-carboxylic acid, can be collected by filtration, washed with water, and dried.

Protocol 2: N-methylation of 6-chloro-1H-indole-2-carboxylic acid

  • Deprotonation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-1H-indole-2-carboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Cool the suspension in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH), to the suspension. Caution: NaH reacts violently with water and is flammable.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating complete deprotonation.

  • Methylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), to the reaction mixture. Caution: DMS and MeI are toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_indole Indole Formation cluster_final Final Product A 4-chlorophenylhydrazine C Hydrazone Intermediate A->C B Pyruvic Acid B->C D 6-chloro-1H-indole-2-carboxylic acid C->D Fischer Indole Cyclization (Acid Catalyst) E 6-chloro-1-methyl-1H-indole-2-carboxylic acid D->E N-methylation (Base, Methylating Agent)

Caption: Synthetic pathway for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

Impurity_Formation cluster_impurities Common Impurities main Desired Synthesis Pathway C Hydrazone Intermediate main->C iso Isomeric Impurity (4-chloro-...) decarb Decarboxylation Product (6-chloro-1-methyl-1H-indole) unreacted Unreacted Intermediate (6-chloro-1H-indole-2-carboxylic acid) C->iso Alternative Cyclization D 6-chloro-1H-indole-2-carboxylic acid C->D D->decarb High Temperature D->unreacted Incomplete N-methylation E 6-chloro-1-methyl-1H-indole-2-carboxylic acid D->E E->decarb High Temperature

Sources

Optimization

Technical Support Center: A Scientist's Guide to Column Chromatography for Purifying Indole Derivatives

Welcome to the Technical Support Center for the purification of indole derivatives by column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter the uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of indole derivatives by column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with this versatile class of compounds. The inherent reactivity and diverse polarity of the indole scaffold demand a nuanced approach to chromatographic purification. This resource provides in-depth, experience-driven guidance to navigate these complexities, ensuring the integrity and purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common questions and immediate challenges faced during the column chromatography of indole derivatives.

Q1: My indole derivative appears to be degrading on the silica gel column. What is the primary cause and the quickest solution?

A1: The acidic nature of standard silica gel is the most frequent culprit for the degradation of electron-rich indole derivatives. The lone pair of electrons on the indole nitrogen makes the ring susceptible to acid-catalyzed decomposition, polymerization, or rearrangement.[1]

  • Immediate Action: Neutralize your silica gel. This can be achieved by preparing a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and adding 1-2% triethylamine (TEA) or another volatile amine.[2][3] This deactivates the acidic silanol groups on the silica surface, creating a more inert stationary phase. Always perform a quick TLC analysis with the amine additive in your mobile phase to ensure your compound is stable under these conditions.

Q2: I'm observing significant peak tailing for my basic indole derivative. What's happening and how can I improve the peak shape?

A2: Peak tailing of basic compounds on silica gel is typically caused by secondary interactions between the basic nitrogen of your indole and the acidic silanol groups of the stationary phase. This leads to a non-uniform elution front.

  • Solution: The addition of a small amount of a basic modifier to your mobile phase can dramatically improve peak shape. A common practice is to add 0.1-1% triethylamine or a few drops of ammonia solution to the mobile phase.[4] This modifier competes with your indole derivative for the active sites on the silica, minimizing unwanted interactions and resulting in sharper, more symmetrical peaks.

Q3: How do I select the initial mobile phase for my indole derivative purification?

A3: Thin-Layer Chromatography (TLC) is your most valuable tool for mobile phase selection. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[2][5] This Rf range generally translates well to good separation on a column.

  • Practical Steps:

    • Start with a relatively non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • Gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate).

    • Spot your crude reaction mixture on a TLC plate and develop it in different solvent systems until you achieve the desired Rf for your product, with good separation from impurities.

Q4: Can I use reversed-phase column chromatography for my indole derivative?

A4: Absolutely. Reversed-phase chromatography is an excellent alternative, especially for polar or acid-sensitive indole derivatives. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This can be particularly advantageous for compounds that are prone to degradation on silica gel.

Q5: My indole derivative is very non-polar and has a high Rf even in pure hexane. How can I purify it?

A5: For very non-polar compounds, you may need to use a less polar stationary phase than standard silica gel. Consider using alumina (neutral or basic) which can offer different selectivity. Alternatively, you can try a less polar mobile phase system, such as cyclohexane with a small amount of a slightly more polar solvent like dichloromethane or toluene.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex purification challenges.

Guide 1: Diagnosing and Preventing On-Column Degradation of Indole Derivatives

The stability of indole derivatives on silica gel is a primary concern. This guide provides a structured workflow to diagnose and mitigate this issue.

Protocol 1: Assessing Compound Stability on Silica Gel using 2D-TLC

  • Spotting: On a square TLC plate, spot your crude reaction mixture in the bottom left corner.

  • First Elution: Develop the plate with your chosen solvent system.

  • Drying: Thoroughly dry the plate to remove all solvent.

  • Second Elution: Rotate the plate 90 degrees counter-clockwise and re-develop it in the same solvent system.

  • Analysis: If your compound is stable, all spots will lie on a diagonal line. Any spots that appear off the diagonal are indicative of degradation products formed on the silica plate.

Troubleshooting Workflow for Compound Degradation:

degradation_workflow start Start: Compound Degradation Suspected stability_check Perform 2D-TLC Stability Test (Protocol 1) start->stability_check stable Compound is Stable stability_check->stable Diagonal spots unstable Compound is Unstable stability_check->unstable Off-diagonal spots end_stable Proceed with Standard Column Chromatography stable->end_stable deactivate_silica Deactivate Silica Gel with Triethylamine (1-2% in slurry/mobile phase) unstable->deactivate_silica alt_stationary_phase Consider Alternative Stationary Phases: - Neutral or Basic Alumina - Reversed-Phase (C18) unstable->alt_stationary_phase protecting_group Utilize an N-Protecting Group (e.g., Boc, Cbz, Tosyl) unstable->protecting_group end_deactivated Run Column with Deactivated Silica deactivate_silica->end_deactivated end_alt Run Column with Alternative Stationary Phase alt_stationary_phase->end_alt end_protected Purify Protected Indole, then Deprotect protecting_group->end_protected

Caption: Decision workflow for addressing indole degradation.

Expert Insights on Preventing Degradation:

  • Deactivation of Silica Gel: The addition of a volatile base like triethylamine is a common and effective strategy.[2][3] The amine neutralizes the acidic silanol groups responsible for degradation. It's crucial to ensure your target compound is stable to the amine itself.

  • Alternative Stationary Phases: For highly sensitive indoles, avoiding silica gel altogether may be necessary.

    • Alumina: Available in acidic, neutral, and basic forms, alumina can be a gentler alternative. Basic alumina is often a good choice for basic indole derivatives.

    • Reversed-Phase Silica (C18): This is an excellent option for polar and acid-sensitive indoles. The separation mechanism is based on hydrophobicity, avoiding the issues of acidic surface interactions.

  • N-Protection: Protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Tosyl (p-toluenesulfonyl) can significantly increase its stability towards acidic conditions.[6][7][8] The protecting group can be removed after purification.

Table 1: Comparison of Common N-Protecting Groups for Indoles

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Boc Boc₂O, DMAPStrong acid (e.g., TFA)Stable to base, mild acid
Cbz Cbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)Stable to acid and base
Tosyl (Ts) Ts-Cl, baseStrong reducing agents (e.g., Na/NH₃) or strong acidVery stable to a wide range of conditions
Guide 2: Optimizing the Separation of Closely Related Indole Derivatives

Achieving baseline separation of isomers or analogues can be challenging. This guide provides a systematic approach to improve resolution.

Troubleshooting Workflow for Poor Separation:

separation_workflow start Start: Poor Separation of Indole Derivatives check_rf Check TLC Rf values start->check_rf rf_ok Rf is optimal (0.2-0.4) check_rf->rf_ok rf_not_ok Rf is too high or too low check_rf->rf_not_ok gradient_elution Implement Gradient Elution rf_ok->gradient_elution change_solvent Change Solvent System (e.g., Hexane/EtOAc to DCM/MeOH) rf_ok->change_solvent alt_stationary_phase Try Alternative Stationary Phase (e.g., Alumina, C18) rf_ok->alt_stationary_phase adjust_polarity Adjust Mobile Phase Polarity rf_not_ok->adjust_polarity end_adjust Re-run TLC and Column adjust_polarity->end_adjust end_gradient Run Column with Gradient gradient_elution->end_gradient end_change Develop New Method with Different Solvents change_solvent->end_change end_alt Develop Method with New Stationary Phase alt_stationary_phase->end_alt

Caption: Workflow for optimizing separation of indoles.

Expert Insights on Improving Resolution:

  • Mobile Phase Optimization:

    • Polarity Adjustment: Fine-tuning the ratio of your polar and non-polar solvents is the first step. Small changes can have a significant impact on separation.

    • Solvent System Change: If adjusting polarity isn't sufficient, changing the solvent system entirely can alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order of your compounds due to different solvent-solute interactions.

    • Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[9] This helps to elute more polar compounds in a reasonable time while still providing good separation for less polar components.

  • Stationary Phase Selection:

    • If you are unable to achieve separation on silica gel, an alternative stationary phase like alumina or a reversed-phase material may provide the necessary difference in selectivity.

Table 2: General Solvent Systems for Indole Derivatives of Varying Polarity

Polarity of Indole DerivativeRecommended Starting Solvent System (Normal Phase)
Non-polar Hexane / Dichloromethane (e.g., 9:1)
Moderately Polar Hexane / Ethyl Acetate (e.g., 7:3)
Polar Dichloromethane / Methanol (e.g., 95:5)
Very Polar / Basic Dichloromethane / Methanol with 1% Triethylamine

Note: These are starting points and should be optimized using TLC.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 2: Packing a Silica Gel Column (Slurry Method)

  • Preparation: Secure a glass column of appropriate size vertically on a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Formation: In a beaker, weigh out the required amount of silica gel. Add your initial, non-polar mobile phase and stir to create a uniform slurry.

  • Packing: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Pressurization: Open the stopcock and apply gentle pressure to the top of the column (using a pump or air line) to drain the excess solvent until the solvent level is just above the silica bed.

  • Equilibration: Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition. Fill the column with the mobile phase and run it through until the packed bed is stable and equilibrated.

Protocol 3: Dry Loading a Sample onto the Column

  • Adsorption: Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.

  • Loading: Carefully add the dry-loaded sample to the top of the packed and equilibrated column.

  • Elution: Gently add your mobile phase and begin the elution process.

References

  • Journal of Chromatographic Science, Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS, [Link]

  • ACS Omega, Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method, [Link]

  • PubMed, A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method, [Link]

  • MDPI, Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction, [Link]

  • ResearchGate, Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases, [Link]

  • ResearchGate, Deactivation of silica gel?, [Link]

  • AKJournals, TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus, [Link]

  • ChemRxiv, Indole Photocatalysts and Secondary Amine Ligands Enable Nickel-Photoredox C(sp2)–Heteroatom Couplings, [Link]

  • ResearchGate, Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications, [Link]

  • University of Rochester, Department of Chemistry, Troubleshooting Flash Column Chromatography, [Link]

  • PubMed Central, Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography, [Link]

  • Chemical Engineering Transactions, Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval, [Link]

  • ResearchGate, What's the best way to protect the NH group in Heterocyclic Compounds?, [Link]

  • Chemistry For Everyone, How To Neutralize Silica Gel?, [Link]

  • Reddit, troubleshooring flash chromatography purification, [Link]

  • MDPI, Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods, [Link]

  • PubMed, Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study, [Link]

  • PubMed, Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC, [Link]

  • PubMed, Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet, [Link]

  • PubMed Central, Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla, [Link]

  • PubMed Central, Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities, [Link]

  • EPFL, Some Useful and Practical Tips for Flash Chromatography, [Link]

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  • ResearchGate, Can Rf value vary for a specific solvent system in TLC?, [Link]

  • Sorbent Technologies, Isolation of Pyrrolizidine Alkaloids - Column Chromatography, [Link]

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  • Pharmacia, Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269, [Link]

  • Journal of Electrochemistry, Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries, [Link]

  • PubMed Central, Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution, [Link]

  • ChemistryViews, Tips and Tricks for the Lab: Column Troubleshooting and Alternatives, [Link]

  • Arkivoc, Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base, [Link]

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Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Indole-2-Carboxylic Acid Derivatives

Welcome to the technical support center for indole-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the handling, formulation, and analysis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Introduction: The Stability Challenge of the Indole Scaffold

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the electron-rich nature of the indole ring system renders these molecules susceptible to various degradation pathways, primarily oxidation, hydrolysis, and photodegradation. Understanding and mitigating these stability issues is paramount for ensuring the quality, efficacy, and safety of drug candidates. This guide will equip you with the knowledge to anticipate, diagnose, and resolve common stability problems.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: My solid-state indole-2-carboxylic acid derivative has developed a pink or brownish color upon storage. What does this indicate and is the material still usable?

A color change in the solid state, often to a pink, red, or brown hue, is a common visual indicator of degradation, primarily due to oxidation and potential polymerization.[1] While a slight color change may not drastically alter the bulk purity for some preliminary experiments, it signifies the onset of degradation. For sensitive applications such as in vivo studies, formulation development, or generation of reference standards, this colored material should be considered compromised. The coloration suggests the formation of highly conjugated, colored species arising from the oxidation of the indole ring. It is crucial to investigate the purity of the material by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: What are the ideal storage conditions for indole-2-carboxylic acid derivatives to minimize degradation?

To minimize degradation, these compounds should be stored under the following conditions:

  • Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, -20°C is preferable.[1]

  • Light: Protect from light by storing in amber or opaque vials.[1]

  • Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere, such as nitrogen or argon, is advised to displace oxygen and prevent oxidation.[1]

Q3: I am dissolving my indole-2-carboxylic acid derivative in an aqueous buffer for an assay, and the solution is turning yellow over time. What is happening?

A yellowing of the solution is a strong indication of degradation, likely oxidative or hydrolytic, which can be accelerated in aqueous environments, especially at non-optimal pH values. The indole ring is susceptible to oxidation, and ester or amide derivatives can undergo hydrolysis. It is recommended to prepare fresh solutions for your experiments whenever possible. If the assay requires a longer incubation period, consider the use of antioxidants and ensure the pH of the buffer is one at which the compound is most stable.

Degradation Pathways

Q4: What are the primary degradation pathways for indole-2-carboxylic acid derivatives?

The three main degradation pathways are:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This can lead to the formation of various oxidized species, including indolenine hydroperoxides, oxindoles, and ultimately, cleavage of the pyrrole ring.

  • Hydrolysis: Derivatives such as esters and amides are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This results in the cleavage of the ester or amide bond to yield the parent indole-2-carboxylic acid and the corresponding alcohol or amine.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of excited-state species that can undergo various reactions, including oxidation and polymerization. The specific photoproducts can be diverse and depend on the substitution pattern of the indole ring and the solvent.

Q5: How does the pH of an aqueous solution affect the stability of my indole-2-carboxylic acid derivative?

The pH of the solution can have a significant impact on stability:

  • Hydrolysis of Esters and Amides: Ester hydrolysis is catalyzed by both acid and base. Amide hydrolysis is generally slower but is also accelerated at pH extremes. The rate of hydrolysis is often pH-dependent, and a pH-rate profile should be determined to identify the pH of maximum stability.[2]

  • Oxidation: The rate of oxidation can also be pH-dependent, as the susceptibility of the indole ring to oxidation can change with its protonation state.

Troubleshooting Guides

Observing Unexpected Experimental Results

Problem 1: I observe a gradual loss of my compound's activity in a cell-based assay over the course of the experiment.

Possible Cause: The compound may be degrading in the cell culture medium.

Troubleshooting Steps:

  • Assess Stability in Media: Incubate your compound in the cell culture medium under the same conditions as your assay (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze the concentration of the parent compound by HPLC.

  • Consider Antioxidants: If oxidative degradation is suspected, and it does not interfere with the assay, consider adding a small amount of an antioxidant like N-acetylcysteine to the medium.

  • Replenish Compound: If the compound is found to be unstable, you may need to replenish it during the assay by replacing the medium with freshly prepared compound-containing medium at regular intervals.

Problem 2: My purified indole-2-carboxylic acid derivative shows multiple spots on a Thin Layer Chromatography (TLC) plate even after purification.

Possible Cause: The compound may be degrading on the silica gel plate.

Troubleshooting Steps:

  • Minimize Exposure Time: Spot the plate and develop it immediately. Do not let the spotted plate sit on the bench for an extended period before development.

  • Use an Inert Atmosphere: If possible, spot and handle the TLC plate in an inert atmosphere (e.g., a glove bag filled with nitrogen) to minimize contact with oxygen.

  • Modify the Mobile Phase: The acidity of the silica gel can sometimes promote degradation. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to neutralize the silica surface and reduce on-plate degradation.

  • Consider Alternative Stationary Phases: If the compound is highly sensitive, consider using a different stationary phase for TLC, such as alumina or a reversed-phase plate.

Analytical Challenges (HPLC)

Problem 3: I am developing a stability-indicating HPLC method and observe peak tailing for my indole-2-carboxylic acid derivative.

Possible Cause: Peak tailing can have several causes, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Secondary Interactions: The slightly acidic nature of residual silanols on silica-based C18 columns can interact with the basic indole nitrogen, leading to peak tailing.

    • Use a Low-pH Mobile Phase: A mobile phase with a pH of around 2.5-3 (using a buffer like phosphate or formate) will protonate the silanols and the indole nitrogen, minimizing these secondary interactions.

    • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed to minimize silanol activity.

  • Reduce Sample Concentration: Inject a lower concentration of your sample to rule out column overload.

  • Optimize Mobile Phase Composition: Ensure the mobile phase components are miscible and properly degassed.

Problem 4: I see new, unexpected peaks appearing in my HPLC chromatograms during a stability study, but the total peak area is not conserved.

Possible Cause: Degradation products may have different UV-Vis absorption characteristics than the parent compound, or they may not be eluting from the column.

Troubleshooting Steps:

  • Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to examine the UV-Vis spectrum of each peak. This can help to determine if the new peaks are related to your compound and if the loss of the parent peak corresponds to the appearance of degradant peaks with different molar absorptivities.

  • Develop a Mass-Balance Approach: Ensure that the total amount of drug and its degradation products is accounted for. If there is a significant loss in mass balance, it could indicate that some degradants are not being detected (e.g., they are not UV-active or are retained on the column).

  • Employ a Universal Detector: If available, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in parallel with a UV detector to help account for non-chromophoric degradants.

  • Use LC-MS to Identify Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[3]

Experimental Protocols and Methodologies

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Protocol 1: General Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of your indole-2-carboxylic acid derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for up to 72 hours. Take samples at various time points (e.g., 0, 2, 8, 24, 48, 72 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for up to 72 hours. Take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Incubate at room temperature for up to 24 hours, protected from light. Take samples at various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C. Analyze at various time points.

    • Photodegradation: Expose the solid compound and a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][6] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with a PDA detector to assess peak purity.

Solubility Assessment

Protocol 2: Kinetic Solubility Assay

This assay provides a high-throughput method for estimating the solubility of a compound in an aqueous buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition of Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) such that the final DMSO concentration is low (e.g., 1-2%).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is first observed is an estimate of the kinetic solubility.

Mitigation Strategies

Protocol 3: Use of Antioxidants

Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used to prevent oxidative degradation.

Preparation of a 1% (w/v) BHT Stock Solution:

  • Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.

  • Add ethanol to dissolve the BHT.

  • Once dissolved, add ethanol to the 10 mL mark and mix thoroughly.

  • Store the stock solution in a tightly sealed amber vial at 4°C.[1]

Adding BHT to a Solution:

  • A common final concentration of BHT is 0.01%. To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your final solution.[1]

Visualizing Degradation and Workflows

Degradation Pathways

The following diagrams illustrate the primary degradation pathways for indole-2-carboxylic acid derivatives.

Oxidation_Pathway Indole Indole-2-Carboxylic Acid Derivative Intermediate Indolenine Hydroperoxide Indole->Intermediate O₂ / Light / Metal Ions Oxindole Oxindole Derivative Intermediate->Oxindole Rearrangement RingOpened Ring-Opened Products (e.g., Anthranilic Acid Derivatives) Oxindole->RingOpened Further Oxidation

Caption: Generalized oxidative degradation pathway of indole-2-carboxylic acid derivatives.

Hydrolysis_Pathway Ester Indole-2-Carboxylic Acid Ester Acid Indole-2-Carboxylic Acid Ester->Acid H⁺/H₂O or OH⁻/H₂O Alcohol Alcohol Ester->Alcohol H⁺/H₂O or OH⁻/H₂O Amide Indole-2-Carboxamide Amide->Acid H⁺/H₂O or OH⁻/H₂O Amine Amine Amide->Amine H⁺/H₂O or OH⁻/H₂O

Caption: Hydrolytic degradation of indole-2-carboxylic acid esters and amides.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result (e.g., color change, new peak) CheckPurity Check Purity (HPLC, LC-MS) Start->CheckPurity IdentifyDegradant Identify Degradant(s) (LC-MS/MS, NMR) CheckPurity->IdentifyDegradant Degradation Confirmed ReviewConditions Review Storage & Experimental Conditions (Temp, Light, pH, Atmosphere) IdentifyDegradant->ReviewConditions ImplementMitigation Implement Mitigation Strategy ReviewConditions->ImplementMitigation ModifyStorage Modify Storage (e.g., -20°C, inert gas) ImplementMitigation->ModifyStorage UseAntioxidant Use Antioxidant (e.g., BHT, Ascorbic Acid) ImplementMitigation->UseAntioxidant AdjustpH Adjust pH ImplementMitigation->AdjustpH Reevaluate Re-evaluate Stability ModifyStorage->Reevaluate UseAntioxidant->Reevaluate AdjustpH->Reevaluate

Caption: A logical workflow for troubleshooting stability issues.

Data Summary

The following table summarizes the typical stress conditions used in forced degradation studies as per ICH guidelines.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CHydrolysis of ester/amide linkages
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CHydrolysis of ester/amide linkages
Oxidation 3-30% H₂O₂, Room TemperatureOxidation of the indole ring
Thermal > 60°C (solid and solution)Various, including oxidation
Photochemical Exposure to UV and visible light (ICH Q1B)Photo-oxidation, polymerization

References

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  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid and its Therapeutic Potential

Introduction: The Enduring Legacy of the Indole Scaffold In the landscape of medicinal chemistry, few molecular frameworks command as much respect as the indole nucleus. This deceptively simple bicyclic aromatic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Indole Scaffold

In the landscape of medicinal chemistry, few molecular frameworks command as much respect as the indole nucleus. This deceptively simple bicyclic aromatic heterocycle is a cornerstone of biological function and therapeutic intervention. Nature employs it in essential molecules like the neurotransmitter serotonin and the amino acid tryptophan, while pharmaceutical chemists have harnessed its structural versatility to develop landmark drugs spanning oncology, neurology, and infectious disease.[1] The indole scaffold is a quintessential "privileged structure," a testament to its ability to interact with a wide array of biological targets, often with high affinity and specificity.

This guide focuses on a specific, yet underexplored, member of this family: 6-chloro-1-methyl-1H-indole-2-carboxylic acid . While primarily available as a chemical building block, its unique substitution pattern—a chloro group at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 2-position—positions it at an interesting crossroads of established structure-activity relationships (SAR). By comparing this compound to well-characterized indole derivatives, we can extrapolate its potential and chart a course for future investigation. This document will provide an in-depth analysis of its physicochemical properties and compare its hypothetical potential against proven indole derivatives in two key therapeutic areas: inflammation and viral infections.

Physicochemical Profile and Synthetic Considerations

Understanding the fundamental properties of a molecule is the first step in evaluating its potential as a drug candidate. The substitutions on 6-chloro-1-methyl-1H-indole-2-carboxylic acid are expected to significantly influence its solubility, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of 6-chloro-1-methyl-1H-indole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES String Cn1c(cc2ccc(Cl)cc12)C(O)=O
Form Solid
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3

Data sourced from commercial supplier and database information.

The synthesis of indole-2-carboxylic acids is well-established, with methods like the Reissert and Fischer indole syntheses providing robust pathways to the core scaffold.[2][3] The specific N-methylation and C6-chlorination of the target compound would involve subsequent, targeted synthetic steps. A generalized workflow for producing such derivatives is outlined below.

G cluster_0 Synthesis of Indole-2-Carboxylate Core cluster_1 Functional Group Modification A Aryl Hydrazine (e.g., 4-chlorophenylhydrazine) C Fischer Indole Synthesis A->C B Pyruvic Acid Derivative B->C D 6-chloro-1H-indole-2-carboxylic acid ester C->D Cyclization E N-Alkylation (e.g., Methyl Iodide, Base) D->E Core Scaffold F Ester Hydrolysis (e.g., LiOH, NaOH) E->F G Final Product: 6-chloro-1-methyl-1H-indole-2-carboxylic acid F->G

Caption: Generalized synthetic workflow for substituted indole-2-carboxylic acids.

Comparative Analysis I: Anti-Inflammatory Potential via cPLA2α Inhibition

A significant body of research has established indole derivatives as potent inhibitors of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade.[4][5]

The Central Role of cPLA2α in Inflammation

cPLA2α is the gatekeeper for the production of potent inflammatory mediators. Upon cellular stimulation by inflammatory signals, cPLA2α translocates to cellular membranes where it selectively hydrolyzes phospholipids to release arachidonic acid (AA).[6] AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are key drivers of pain, fever, and edema associated with inflammation. Therefore, inhibiting cPLA2α offers a powerful, upstream therapeutic strategy to block the entire inflammatory cascade.

G cluster_0 Inflammatory Cascade Membrane Membrane Phospholipids cPLA2a cPLA2α Membrane->cPLA2a Hydrolysis AA Arachidonic Acid (AA) COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) LTs Leukotrienes (Bronchoconstriction, Inflammation) cPLA2a->AA COX->PGs LOX->LTs Inhibitor Indole-based cPLA2α Inhibitor (e.g., Efipladib) Inhibitor->cPLA2a Inhibition

Caption: The arachidonic acid pathway and the site of cPLA2α inhibition.

Structure-Activity Relationship (SAR) of Indole-Based cPLA2α Inhibitors

Extensive research has elucidated key structural features required for potent cPLA2α inhibition.[7][8][9] The indole-3-yl acetic acid framework served as an early template. The development of highly potent inhibitors like Efipladib demonstrated the importance of specific substitutions.[7][8] Efipladib features a 5-chloro substituent on the indole ring, which contributes to its high potency.[7][10]

Table 2: Comparison of Indole-based cPLA2α Inhibitors

CompoundStructureKey FeaturescPLA2α IC₅₀Reference
Efipladib 4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid5-Chloro substitution; complex side chains at C2 and C3; N1-diphenylmethyl group.~40 nM [7][10]
Ecopladib 4-(3-(2-(2-((3,4-Dichlorobenzyl)sulfonamido)ethyl)-1-(pentan-3-yl)-1H-indol-3-yl)propyl)benzoic acidSimilar to Efipladib but with a different N1 substituent.Sub-micromolar[4]
6-Chloro-1-methyl-1H-indole-2-carboxylic acid (Hypothetical) C₁₀H₈ClNO₂6-Chloro substitution; N1-methyl group; C2-carboxylic acid.UnknownN/A

Analysis and Projection: The potent activity of 5-chloro substituted Efipladib suggests that halogenation on the benzene portion of the indole ring is favorable for binding to cPLA2α.[7] The placement of the chloro group at the 6-position in our target compound is therefore highly compelling. While the simple N1-methyl and C2-carboxylic acid groups are less complex than the bulky side chains of Efipladib, the core scaffold of 6-chloro-indole-2-carboxylic acid represents a valuable starting point for chemical elaboration. It is plausible that this core, when incorporated into more complex structures similar to known inhibitors, could yield potent cPLA2α inhibitors.

Comparative Analysis II: Antiviral Potential via HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a validated pharmacophore for inhibiting HIV-1 integrase, a key enzyme for viral replication.[11][12][13] This class of drugs, known as Integrase Strand Transfer Inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[14]

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process. The critical step for therapeutic intervention is "strand transfer." INSTIs bind to the enzyme's active site, chelating two essential magnesium ions (Mg²⁺), which effectively blocks the strand transfer reaction and halts viral replication.[11][13]

G cluster_0 HIV-1 Integrase Action cluster_1 Inhibitor Mechanism vDNA Viral DNA Integrase Integrase Enzyme (with 2 Mg²⁺ ions) vDNA->Integrase HostDNA Host DNA Integrase->HostDNA Strand Transfer Blocked Strand Transfer Blocked (Replication Halted) Integrase->Blocked Integration Viral DNA Integrated (Replication Proceeds) HostDNA->Integration INSTI Indole-2-Carboxylic Acid INSTI INSTI->Integrase Binds & Chelates Mg²⁺

Caption: Mechanism of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

Structure-Activity Relationship (SAR) of Indole-Based INSTIs

Research has consistently shown that the indole-2-carboxylic acid moiety is crucial for activity, as it performs the necessary chelation of the Mg²⁺ ions in the active site.[11][12] Furthermore, studies have demonstrated that substitutions on the indole ring can dramatically enhance potency. Specifically, the introduction of a halogenated benzene ring at the C6-position has been shown to increase inhibitory activity through favorable π-π stacking interactions with viral DNA.[11][12][15][16]

Table 3: Comparison of Indole-2-Carboxylic Acid-Based HIV-1 Integrase Inhibitors

Compound ReferenceKey Structural FeaturesIntegrase IC₅₀Reference
Compound 1 (Parent) Unsubstituted Indole-2-carboxylic acid32.37 µM[15]
Compound 17a C6-(4-fluorophenyl)amino substitution3.11 µM[12][15]
Compound 20a C6-(2,4-difluorophenyl)amino and C3-long branch substitutions0.13 µM [11][17]
6-Chloro-1-methyl-1H-indole-2-carboxylic acid (Hypothetical) C6-Chloro substitution, N1-methylUnknownN/A

Analysis and Projection: The SAR data for this class of inhibitors is remarkably clear: halogen substitution at the C6 position is highly beneficial for potency.[11][17] The 6-chloro group on the target compound directly aligns with this established principle. While it lacks the extended side chains at C3 that provide additional hydrophobic interactions seen in the most potent analogs (like 20a), 6-chloro-1-methyl-1H-indole-2-carboxylic acid possesses the two most critical features for this target class: the C2-carboxylic acid for Mg²⁺ chelation and a C6-halogen for enhanced binding. This makes it an exceptionally promising scaffold for the development of novel INSTIs.

Experimental Protocols for In Vitro Validation

To empirically test the hypotheses generated from this comparative analysis, the following standard in vitro assays are recommended.

Protocol 1: cPLA2α Enzymatic Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of cPLA2α by detecting the release of a fluorescent substrate.

G A 1. Prepare Assay Plate: Add Assay Buffer, fluorescent phospholipid substrate, and varying concentrations of Test Compound (or DMSO control). B 2. Initiate Reaction: Add purified recombinant human cPLA2α enzyme to all wells. A->B C 3. Incubate: Incubate plate at 37°C for a defined period (e.g., 30 min). B->C D 4. Stop Reaction: Add a stop solution (e.g., containing EGTA to chelate Ca²⁺). C->D E 5. Read Fluorescence: Measure fluorescence intensity. Hydrolyzed substrate yields a high signal. D->E F 6. Calculate IC₅₀: Plot % inhibition vs. compound concentration to determine the IC₅₀ value. E->F

Caption: Workflow for an in vitro cPLA2α enzymatic inhibition assay.

Detailed Steps:

  • Reagent Preparation : Prepare an assay buffer (e.g., 80 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 4 mM Triton X-100, 30% glycerol, 1 mg/ml BSA).[18] Prepare stock solutions of the test compound in DMSO.

  • Plate Setup : In a 96-well plate, add the assay buffer. Add the fluorescent phospholipid substrate (e.g., a proprietary substrate from a commercial kit). Add serial dilutions of the test compound (e.g., 6-chloro-1-methyl-1H-indole-2-carboxylic acid) to the appropriate wells. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

  • Enzyme Addition : Add a solution of purified, recombinant human cPLA2α to all wells except the "no enzyme" control to initiate the reaction.

  • Incubation : Incubate the plate at 37°C, protected from light.

  • Measurement : After the incubation period, read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis : Subtract the background fluorescence from all wells. Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This assay quantifies the strand transfer step of integration and its inhibition by test compounds. Commercial kits are widely available for this purpose.[19]

Detailed Steps:

  • Plate Coating : A 96-well plate is pre-coated with a donor DNA substrate that mimics the end of the viral DNA.

  • Integrase Binding : Recombinant HIV-1 integrase is added to the wells, where it binds to the donor DNA and performs the 3'-processing step. The plate is washed to remove unbound enzyme.

  • Inhibitor Addition : Serial dilutions of the test compound (e.g., 6-chloro-1-methyl-1H-indole-2-carboxylic acid) are added to the wells and incubated to allow for binding to the integrase-DNA complex.

  • Strand Transfer Reaction : A target DNA substrate, which is labeled (e.g., with biotin), is added to the wells. In the absence of an effective inhibitor, the integrase will catalyze the strand transfer, covalently linking the donor and target DNA.

  • Detection : An antibody conjugate (e.g., Streptavidin-HRP) that binds to the tag on the incorporated target DNA is added. After a wash step, a colorimetric substrate (e.g., TMB) is added.

  • Data Analysis : The reaction is stopped, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of strand transfer. The percent inhibition is calculated for each compound concentration, and an IC₅₀ value is determined.

Conclusion and Future Outlook

While 6-chloro-1-methyl-1H-indole-2-carboxylic acid remains a largely uncharacterized molecule from a biological perspective, a detailed comparison with its well-studied relatives provides a compelling rationale for its investigation as a therapeutic scaffold. The analysis of established structure-activity relationships strongly suggests that its specific substitution pattern is highly favorable for targeting at least two high-value therapeutic targets: cPLA2α for anti-inflammatory applications and HIV-1 integrase for antiviral therapy.

The presence of the 6-chloro group is particularly noteworthy, aligning with SAR trends that correlate C6-halogenation with enhanced potency in both inhibitor classes. The N1-methyl group offers a point of metabolic stability and a vector for further chemical modification. The foundational C2-carboxylic acid is the essential anchor for HIV-1 integrase inhibition and a common feature in many cPLA2α inhibitors.

The next logical step is empirical validation. Synthesizing 6-chloro-1-methyl-1H-indole-2-carboxylic acid and evaluating it in the described in vitro assays would provide the first concrete data on its activity. Success in these initial screens would justify its use as a lead scaffold for a medicinal chemistry campaign, exploring modifications at the N1 and C3 positions to optimize potency, selectivity, and pharmacokinetic properties. This guide serves as both a comprehensive comparison and a strategic roadmap for unlocking the potential of this promising indole derivative.

References

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Gala, D., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry. [Link]

  • Feißt, C., et al. (2016). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules. [Link]

  • Zhou, Q., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • McNulty, K. C., et al. (2007). Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gala, D., et al. (2008). Indole Cytosolic Phospholipase A2 α Inhibitors: Discovery and in Vitro and in Vivo Characterization of 4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic Acid, Efipladib. Journal of Medicinal Chemistry. [Link]

  • Zhou, Q., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. [Link]

  • Kwak, J-H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. [Link]

  • Lee, S., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PubMed Central. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Lategahn, J., et al. (2018). 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed. [Link]

  • Admit, M., et al. (2009). Functional characterization of mutations in inherited human cPLA2 deficiency. PubMed Central. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PubMed Central. [Link]

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  • Kwak, J-H., et al. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]

  • PubChem. 6-Chloro-1H-indole-2-carboxylic acid. Database Entry. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule such as 6-chloro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential therapeutic applications, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the identification and quantification of potential impurities, grounded in established scientific principles and regulatory expectations.

The structural integrity of 6-chloro-1-methyl-1H-indole-2-carboxylic acid is susceptible to various process-related and degradation-induced impurities. A proactive approach to identifying these impurities early in the development process can mitigate downstream challenges, ensuring a robust and well-characterized manufacturing process.

Understanding the Impurity Landscape

Impurities in 6-chloro-1-methyl-1H-indole-2-carboxylic acid can be broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and can arise from starting materials, by-products of the synthesis, or degradation of the API.[1]

A hypothetical synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid, likely involving a Fischer indole synthesis followed by N-methylation and functional group manipulation, can introduce several potential impurities. Key among these are:

  • Starting Material Carryover: Incomplete reaction of starting materials like 4-chlorophenylhydrazine or pyruvic acid derivatives.

  • Positional Isomers: Formation of other chloro-substituted isomers during the synthesis.

  • Dehalogenated Impurities: Loss of the chlorine atom from the indole ring, a common side reaction in reactions involving halogenated aromatics.[1]

  • Oxidative Degradation Products: Indole rings can be susceptible to oxidation, leading to the formation of oxindoles or other degradation products.

Orthogonal Spectroscopic Approaches for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. No single technique can provide all the necessary information. Therefore, a combination of chromatographic separation and spectroscopic identification is the industry standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) is the primary tool for separating the API from its impurities.[2] A well-developed HPLC method is the foundation of any impurity analysis, providing the necessary resolution to detect and quantify even trace-level components.

Causality of Method Development Choices:

The selection of HPLC parameters is a critical step. For a molecule like 6-chloro-1-methyl-1H-indole-2-carboxylic acid, a reversed-phase C18 column is a logical starting point due to the molecule's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve optimal separation. The pH of the aqueous phase is a crucial parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention time. A gradient elution is often preferred over an isocratic method to ensure the timely elution of both early and late-eluting impurities.

Self-Validating Protocol: A Stability-Indicating HPLC Method

A robust HPLC method must be "stability-indicating," meaning it can resolve the API from its degradation products. This is validated through forced degradation studies, where the drug substance is subjected to harsh conditions such as acid, base, oxidation, heat, and light.[3]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the API (typically around 220 nm and 280 nm for indole derivatives).

  • Forced Degradation Study:

    • Prepare solutions of the API in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water.

    • Expose solutions to heat (e.g., 80°C) and photolytic stress (e.g., UV light).

    • Analyze stressed samples at various time points to assess for the formation of new peaks, demonstrating the method's ability to separate degradants.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation API API Sample HPLC HPLC System (C18 Column, Gradient Elution) API->HPLC Stressed Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Stressed->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Validation Method Validation Peak_Integration->Validation

Mass Spectrometry (MS): Unveiling Molecular Identities

Coupling HPLC with Mass Spectrometry (LC-MS) is a powerful technique for the structural elucidation of unknown impurities.[4] MS provides the molecular weight of the impurities, and fragmentation patterns can offer clues to their structure.

Causality of MS Analysis:

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[4] For 6-chloro-1-methyl-1H-indole-2-carboxylic acid, the presence of chlorine provides a distinct isotopic pattern (M and M+2 in an approximate 3:1 ratio) that can be used to confirm the presence of chlorine in an impurity. The fragmentation of the parent molecule will likely involve the loss of the carboxylic acid group (-45 Da) and potentially cleavage of the methyl group (-15 Da).

Experimental Protocol: LC-MS for Impurity Identification

  • Interface: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. Both positive and negative ion modes should be evaluated.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap for accurate mass measurements.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to generate fragmentation patterns for specific ions of interest.

  • Data Analysis:

    • Extract the accurate mass of the impurity peak from the chromatogram.

    • Use the accurate mass to propose possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity. Compare the fragmentation of the impurity to that of the parent compound to identify structural modifications.

MS_Impurity_ID cluster_LC LC Separation cluster_MS1 MS Analysis cluster_MS2 MS/MS Fragmentation cluster_ID Structure Elucidation LC_Peak Impurity Peak from HPLC ESI Electrospray Ionization LC_Peak->ESI HRMS High-Resolution MS (e.g., TOF, Orbitrap) ESI->HRMS Accurate_Mass Accurate Mass Measurement HRMS->Accurate_Mass MSMS Tandem MS (MS/MS) HRMS->MSMS Elemental_Comp Elemental Composition Accurate_Mass->Elemental_Comp Fragmentation Fragmentation Pattern MSMS->Fragmentation Structure Proposed Structure Fragmentation->Structure Elemental_Comp->Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

While LC-MS provides strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structural confirmation, especially for isomers.[5] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Causality of NMR Analysis:

For 6-chloro-1-methyl-1H-indole-2-carboxylic acid, ¹H NMR is expected to show distinct signals for the N-methyl group, the aromatic protons on the indole ring, and the carboxylic acid proton. The splitting patterns and chemical shifts of the aromatic protons can be used to confirm the substitution pattern on the benzene ring. For example, a change in the coupling constants or chemical shifts of these protons in an impurity spectrum compared to the reference spectrum of the API would suggest a change in the substitution on the aromatic ring. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Experimental Protocol: NMR for Impurity Characterization

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts, integration values, and coupling constants of the aromatic protons and the N-methyl group.

  • ¹³C NMR:

    • Acquire a ¹³C NMR spectrum to observe the chemical shifts of all carbon atoms.

  • 2D NMR (if necessary):

    • For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon correlations, respectively.

  • Spectral Comparison: Compare the NMR data of the impurity with that of the 6-chloro-1-methyl-1H-indole-2-carboxylic acid reference standard to pinpoint structural differences.

Comparative Data Summary

The following table summarizes the strengths and limitations of each spectroscopic technique in the context of impurity analysis for 6-chloro-1-methyl-1H-indole-2-carboxylic acid.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Separation and QuantificationHigh sensitivity, excellent for quantification, robust and reliable.Provides limited structural information.
LC-MS IdentificationProvides molecular weight and fragmentation data for structural elucidation. High sensitivity.Isomers can be difficult to differentiate. Quantification can be less precise than UV.
NMR Structure ConfirmationUnambiguous structure determination, excellent for differentiating isomers.Lower sensitivity compared to MS, requires isolated and relatively pure samples.

Conclusion: An Integrated and Self-Validating Approach

The robust characterization of impurities in 6-chloro-1-methyl-1H-indole-2-carboxylic acid necessitates a synergistic application of orthogonal analytical techniques. HPLC forms the backbone of the analytical strategy, providing the crucial separation of the API from its impurities. LC-MS then offers rapid and sensitive identification of these separated components, while NMR spectroscopy provides the definitive structural confirmation, particularly for challenging cases like isomeric impurities.

By implementing these self-validating protocols and understanding the causal relationships behind the experimental choices, researchers and drug development professionals can build a comprehensive impurity profile. This not only ensures compliance with regulatory expectations but also establishes a deep understanding of the molecule's behavior, leading to a safer and more effective pharmaceutical product.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Neurotoxicity of Indole Derivatives

The indole nucleus, a privileged scaffold in medicinal chemistry, is the backbone of a vast array of compounds with profound effects on the central nervous system (CNS). From the essential amino acid tryptophan to potent...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, is the backbone of a vast array of compounds with profound effects on the central nervous system (CNS). From the essential amino acid tryptophan to potent neuroprotective agents and insidious neurotoxins, the functional diversity of indole derivatives presents both immense therapeutic opportunity and significant toxicological challenges. For researchers in drug discovery and development, a robust and nuanced approach to assessing the neurotoxicity of these compounds is not just a regulatory hurdle, but a scientific imperative.

This guide provides a comprehensive framework for evaluating the neurotoxic potential of indole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, establish self-validating workflows, and ground our recommendations in authoritative scientific literature and regulatory guidance.

The Dichotomy of Indole Derivatives: Neuroprotection vs. Neurotoxicity

Indole derivatives exhibit a remarkable duality, with some compounds offering neuroprotection while others are potent neurotoxins. This functional divergence is often dictated by subtle structural modifications, highlighting the critical need for careful neurotoxicity assessment.

Neuroprotective Indole Derivatives: Many indole-based compounds show promise in treating neurodegenerative diseases by targeting pathways involved in oxidative stress, protein aggregation, and neuroinflammation. For instance, certain indole-phenolic hybrids have demonstrated the ability to reduce reactive oxygen species (ROS), chelate metal ions, and disaggregate amyloid-β peptides, thereby protecting neuronal cells from cytotoxic insults.[1] Other derivatives have been shown to up-regulate neuroprotective signaling pathways, such as the Nrf2-antioxidant response element (ARE) pathway, which defends against oxidative stress-induced brain damage.

Neurotoxic Indole Derivatives: Conversely, some indole derivatives, particularly certain β-carbolines, are known neurotoxants. These compounds can contribute to neuronal death by inhibiting mitochondrial complex I, leading to ATP depletion, increased ROS production, and the activation of apoptotic pathways.[2] For example, the 2,9-dimethyl-β-carbolinium ion has been shown to be a potent inducer of apoptosis in neuronal cells, with effects comparable to the well-known neurotoxin 1-methyl-4-phenylpyridinium (MPP+).[2] The structural features that confer neurotoxicity often include a cationic charge and specific substitution patterns that facilitate interaction with mitochondrial proteins.

Understanding this structure-activity relationship is paramount. The presence of a bisindole structure, for instance, has been associated with pronounced cytotoxic activity against cancer cell lines, suggesting that the spatial arrangement of indole rings can significantly impact cellular health.[3]

A Tiered Approach to Neurotoxicity Assessment: An Experimental Workflow

A systematic and tiered approach is essential for efficiently and comprehensively assessing the neurotoxicity of indole derivatives. This workflow allows for early identification of overtly toxic compounds and a more detailed mechanistic evaluation of those with more subtle effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced & In Vivo Models A Initial Cytotoxicity Assessment (e.g., MTT Assay) C Assess Oxidative Stress (ROS Production) A->C If cytotoxic D Evaluate Mitochondrial Health (MMP Assay) A->D If cytotoxic E Measure Apoptosis Induction (Caspase-3 Activity) A->E If cytotoxic B Select Neuronal Cell Line (e.g., SH-SY5Y) B->A F Primary Neuronal Cultures or iPSC-derived Neurons C->F Confirm mechanism D->F Confirm mechanism E->F Confirm mechanism G In Vivo Neurotoxicity Studies (e.g., rodent models) F->G

Caption: Tiered workflow for assessing indole derivative neurotoxicity.

Tier 1: Primary Cytotoxicity Screening

The initial step is a broad screen for general cytotoxicity to identify compounds that cause overt cell death. The choice of cell line is critical. The human neuroblastoma cell line, SH-SY5Y, is widely used due to its neuronal-like characteristics and ease of culture.[1][4]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare a serial dilution of the indole derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known neurotoxin like MPP+).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) using non-linear regression analysis.

Tier 2: Mechanistic Elucidation

If a compound exhibits cytotoxicity in the primary screen, the next step is to investigate the underlying mechanisms. Key pathways to investigate for neurotoxicity include oxidative stress, mitochondrial dysfunction, and apoptosis.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The production of ROS is a common mechanism of neurotoxicity. Fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), can be used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with the indole derivative as described in the MTT assay protocol. Include a positive control for ROS induction (e.g., H₂O₂).

  • Probe Loading: After the treatment period, remove the medium and incubate the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express ROS levels as a percentage of the vehicle control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)

Principle: A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis. Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria of healthy cells and form red fluorescent aggregates. In cells with compromised MMP, the dye remains in its monomeric form and fluoresces green.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells as previously described. Include a positive control that disrupts MMP, such as the uncoupler FCCP.

  • Dye Loading: After treatment, incubate the cells with the JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

  • Wash: Wash the cells with PBS.

  • Fluorescence Measurement: Measure both the red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

G cluster_0 Neurotoxic Indole Derivative cluster_1 Mitochondrial Dysfunction cluster_2 Apoptotic Cascade Indole Neurotoxic Indole (e.g., β-carboline) ComplexI Complex I Inhibition Indole->ComplexI Mito Mitochondrion Mito->ComplexI ROS ↑ ROS Production ComplexI->ROS ATP ↓ ATP Production ComplexI->ATP MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathway in indole-induced neurotoxicity.

Protocol 4: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Assays for caspase-3 activity typically use a substrate that is cleaved by active caspase-3 to produce a colorimetric or fluorometric signal.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation ~400 nm, emission ~505 nm for AFC) using a microplate reader.

  • Data Analysis: Quantify caspase-3 activity relative to a standard curve and express it as a fold change over the vehicle control.

Comparative Analysis of Indole Derivatives

A key aspect of this guide is the direct comparison of the neurotoxic and neuroprotective potential of different indole derivatives. The following table summarizes representative data from the literature. It is crucial to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions (e.g., cell line, incubation time).

Compound ClassDerivativeCell LineAssayEndpointResult (IC₅₀/EC₅₀)Reference
Neurotoxic
β-Carboline2,9-dimethyl-β-carboliniumNeuroblastoma 2AApoptosisCell DeathPotent inducer[2]
Indole AlkaloidHarmalacidineU-937 (Leukemia)CytotoxicityCell ViabilityHigh cytotoxicity[5]
Indole AlkaloidVillalstonineCOR-L23 (Lung Cancer)CytotoxicityCell Viability~2-10 µM[3]
Indole AlkaloidMacrocarpamineCOR-L23 (Lung Cancer)CytotoxicityCell Viability~2-10 µM[3]
Neuroprotective
Indole-PhenolicCompound 14SH-SY5YMTTCell Viability (vs. Aβ)EC₅₀ not specified, >90% viability at 30 µM[1]
Indole-PhenolicCompound 22SH-SY5YMTTCell Viability (vs. Aβ)EC₅₀ not specified, ~88% viability at 30 µM[1]
Prenylated IndoleAsperpendolineSH-SY5YCCK-8Cell Viability (vs. H₂O₂)Neuroprotective up to 50 µM[4][6]
Indole DerivativeNC001-8SH-SY5YNot specifiedNeuroprotection (vs. MPP+)Protective effect observed[7]

Regulatory Considerations and Authoritative Grounding

The assessment of neurotoxicity is a critical component of the preclinical safety evaluation of new drug candidates. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide guidance on neurotoxicity testing.

The FDA's "Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals" recommends that the potential for adverse effects on the central nervous system be evaluated. While specific in vitro neurotoxicity assays are not mandated, a tiered approach starting with in vitro methods is encouraged to identify potential neurotoxic liabilities early in development. The FDA's Redbook 2000 also provides guidelines for neurotoxicity testing of food ingredients, which can be adapted for pharmaceuticals.[4]

The OECD has established Test Guidelines for both in vivo and in vitro neurotoxicity studies. For example, OECD Test Guideline 424 provides a framework for neurotoxicity studies in rodents. More recently, the OECD has been actively promoting the development and validation of in vitro methods for developmental neurotoxicity testing, recognizing the need for more efficient and ethical screening approaches.[8]

Conclusion

The diverse and potent bioactivities of indole derivatives make them a rich source for drug discovery. However, their potential for neurotoxicity necessitates a rigorous and systematic assessment. By employing a tiered approach that progresses from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively characterize the neurotoxic risk of novel indole compounds. The protocols and comparative data presented in this guide provide a solid foundation for these investigations. Adherence to established scientific principles and awareness of regulatory expectations will ensure that the therapeutic potential of indole derivatives can be safely and effectively harnessed for the benefit of patients.

References

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